Product packaging for 6-Cyclohexylnorleucine(Cat. No.:CAS No. 5428-17-1)

6-Cyclohexylnorleucine

Cat. No.: B15487069
CAS No.: 5428-17-1
M. Wt: 213.32 g/mol
InChI Key: UHGPNAIDGYOJHF-UHFFFAOYSA-N
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Description

6-Cyclohexylnorleucine is a synthetic, non-proteinogenic amino acid analog that features a cyclohexyl side chain. This structural modification makes it a valuable tool in biochemical and metabolic research, particularly in studies investigating enzyme specificity and the structure-activity relationships of amino acids . As a norleucine derivative, it serves as a stable structural analog of methionine and other natural amino acids, useful for probing active sites and metabolic pathways . Applications & Research Value: This compound is designed for research applications only. Its primary research value lies in its potential to act as a substrate or inhibitor for enzymes that typically process branched-chain or hydrophobic amino acids . Researchers can utilize this compound to study amino acid transport, incorporation into peptides, and metabolic flux. It may also be used in the synthesis of modified peptides to engineer novel properties or stability . Handling and Safety: This product is strictly for research and laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO2 B15487069 6-Cyclohexylnorleucine CAS No. 5428-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5428-17-1

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-6-cyclohexylhexanoic acid

InChI

InChI=1S/C12H23NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9,13H2,(H,14,15)

InChI Key

UHGPNAIDGYOJHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of 6-Cyclohexylnorleucine: A Search for Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the mechanism of action, biological targets, or therapeutic effects of the compound identified as 6-Cyclohexylnorleucine. This suggests that this compound may be a novel chemical entity that has not yet been characterized in published research, a component of a proprietary chemical library not available in the public domain, or potentially an incorrectly named compound.

For researchers, scientists, and drug development professionals, the absence of data on a specific molecule necessitates a broader, more inferential approach to understanding its potential biological activities. This involves examining its structural features and comparing them to compounds with known mechanisms of action.

Structural Analogs and Potential Mechanisms

Norleucine is an isomer of the common amino acid leucine. The defining feature of this compound is the presence of a cyclohexyl group at the 6-position of the norleucine backbone. This modification significantly increases the hydrophobicity and steric bulk of the side chain compared to its parent amino acid. Such alterations can dramatically influence how the molecule interacts with biological targets.

Given its structure as a modified amino acid, this compound could potentially act as:

  • An Enzyme Inhibitor: The bulky cyclohexyl group could facilitate binding to the active or allosteric sites of various enzymes.

    • Competitive Inhibition: It might compete with natural substrates for binding to an enzyme's active site. For an enzyme that recognizes amino acids with large hydrophobic side chains, this compound could act as a competitive inhibitor.

    • Non-competitive Inhibition: The compound could bind to an allosteric site, inducing a conformational change that alters the enzyme's activity without directly blocking substrate binding.

  • A Receptor Ligand: The modified side chain could enable it to bind to cell surface or intracellular receptors, either activating (agonist) or blocking (antagonist) their signaling pathways.

  • A Disruptor of Protein-Protein Interactions: The hydrophobic cyclohexyl group might insert into hydrophobic pockets at the interface of protein complexes, thereby disrupting their formation and function.

Hypothetical Experimental Workflow for Target Identification

For a novel compound like this compound, a systematic approach is required to identify its biological target and elucidate its mechanism of action. A typical experimental workflow would involve the following stages:

experimental_workflow cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Mechanism of Action & Validation phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography target_based_screening Target-Based Screening biochemical_assays Biochemical & Biophysical Assays target_based_screening->biochemical_assays affinity_chromatography->biochemical_assays activity_based_profiling Activity-Based Protein Profiling activity_based_profiling->biochemical_assays genetic_approaches Genetic Approaches (e.g., CRISPR screens) cell_based_assays Cell-Based Assays genetic_approaches->cell_based_assays biochemical_assays->cell_based_assays in_vivo_models In Vivo Models cell_based_assays->in_vivo_models

Figure 1. A generalized experimental workflow for the identification of the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments

1. Phenotypic Screening:

  • Protocol: A diverse panel of human cancer cell lines would be treated with a range of concentrations of this compound. Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) would be calculated for each cell line. A broad-spectrum activity across multiple cell lines might suggest a target involved in a fundamental cellular process, while selective activity could point towards a target specific to certain cancer types.

2. Affinity Chromatography-Mass Spectrometry:

  • Protocol:

    • Immobilization: this compound would be chemically synthesized with a linker arm that allows its covalent attachment to a solid support, such as agarose beads.

    • Lysate Incubation: A lysate from a responsive cell line (identified in the phenotypic screen) would be incubated with the compound-conjugated beads.

    • Washing: The beads would be washed extensively to remove non-specifically bound proteins.

    • Elution: Proteins that specifically bind to this compound would be eluted from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

    • Mass Spectrometry: The eluted proteins would be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The list of identified proteins would be compared to a control experiment using beads without the immobilized compound to identify specific binders.

3. Biochemical and Biophysical Assays:

  • Protocol (Example: Enzyme Inhibition Assay):

    • A candidate enzyme identified from the affinity chromatography-mass spectrometry experiment would be purified.

    • The enzyme's activity would be measured in the presence of varying concentrations of this compound and its natural substrate.

    • The mode of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the enzyme kinetics using methods such as Lineweaver-Burk plots.

  • Protocol (Example: Surface Plasmon Resonance - SPR):

    • The purified target protein would be immobilized on a sensor chip.

    • Solutions of this compound at different concentrations would be flowed over the chip.

    • The binding and dissociation of the compound to the protein would be measured in real-time, allowing for the determination of binding affinity (KD).

Potential Signaling Pathways

Without a known target, it is speculative to assign this compound to a specific signaling pathway. However, if it were to target an enzyme or receptor commonly implicated in disease, several pathways could be affected. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related signaling pathway.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound This compound Compound->Kinase2

Figure 2. A hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase.

6-Cyclohexylnorleucine: A Technical Overview of its Predicted Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted chemical properties and structure of 6-Cyclohexylnorleucine, a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document extrapolates information from its parent molecule, norleucine, and related cyclohexyl-containing amino acids.

Chemical Structure and Identification

This compound is a derivative of the straight-chain amino acid norleucine. Its structure is characterized by a cyclohexyl group attached to the terminal carbon (position 6) of the hexanoic acid backbone.

Predicted Structure:

  • IUPAC Name: (S)-2-Amino-6-cyclohexylhexanoic acid (assuming the L-enantiomer, which is common for amino acids in a biological context)

  • Molecular Formula: C12H23NO2

  • Canonical SMILES: C1CCC(CCC(C(=O)O)N)CC1

  • InChI Key: (Predicted) - A unique identifier would be generated upon synthesis and characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of norleucine and the addition of a cyclohexyl moiety.[1][2][3][4]

PropertyPredicted ValueNotes
Molecular Weight 213.32 g/mol Calculated based on the molecular formula.
Melting Point Expected to be a crystalline solid with a melting point higher than norleucine (301 °C, decomposes) due to increased molecular weight and van der Waals forces.[3]Experimental verification is required.
Boiling Point Not applicable; likely to decompose at high temperatures.Amino acids typically decompose before boiling.
Solubility Predicted to have lower solubility in water compared to norleucine due to the hydrophobic nature of the cyclohexyl group.[2][3] Soluble in organic solvents.The presence of the polar amino and carboxyl groups will still allow for some aqueous solubility.
pKa (Carboxyl) ~2.3Similar to norleucine.[1][3]
pKa (Amino) ~9.8Similar to norleucine.[1][3]
LogP Predicted to be significantly higher than norleucine, indicating increased lipophilicity.The cyclohexyl group is a bulky, non-polar moiety.

Synthesis and Characterization Workflow

As no specific synthesis protocol for this compound is publicly available, a general workflow for the synthesis of a novel, non-proteinogenic amino acid is proposed. This workflow is based on established methods for the synthesis of similar compounds, such as other cyclohexyl amino acids.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Material (e.g., a protected amino acid or a haloalkane) reaction Chemical Reaction (e.g., Grignard reaction, reductive amination) start->reaction workup Reaction Work-up (Quenching, extraction) reaction->workup chromatography Chromatography (e.g., Column chromatography, HPLC) workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (1H, 13C) recrystallization->nmr ms Mass Spectrometry (e.g., ESI-MS) recrystallization->ms ftir FTIR Spectroscopy recrystallization->ftir elemental Elemental Analysis recrystallization->elemental final_product Pure this compound nmr->final_product ms->final_product ftir->final_product elemental->final_product

Caption: Generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols (Hypothetical)

The following outlines a potential, generalized experimental approach for the synthesis of this compound. This is a hypothetical protocol and would require optimization.

Synthesis of N-Boc-6-Cyclohexylnorleucine Methyl Ester:

  • Starting Material: Commercially available N-Boc-L-glutamic acid γ-methyl ester.

  • Reduction: The γ-carboxylate is selectively reduced to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.

  • Oxidation: The primary alcohol is then oxidized to the aldehyde using a reagent such as Dess-Martin periodinane.

  • Wittig Reaction: A Wittig reaction with cyclohexylmethyltriphenylphosphonium bromide would introduce the cyclohexylmethylene group.

  • Hydrogenation: The resulting alkene is then hydrogenated using a catalyst like Palladium on carbon (Pd/C) to yield the saturated cyclohexyl side chain.

  • Deprotection: The Boc and methyl ester protecting groups are removed under acidic and basic conditions, respectively, to yield the final product.

Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure amino acid.

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the presence of the cyclohexyl ring, the aliphatic chain, and the amino acid backbone.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

  • FTIR Spectroscopy: The presence of characteristic functional groups (amine, carboxylic acid) would be confirmed by their vibrational frequencies.

Potential Biological Activity and Signaling Pathways

While no biological activity has been reported for this compound, its structural similarity to other non-proteinogenic amino acids suggests potential applications in drug discovery. The introduction of a bulky, lipophilic cyclohexyl group could influence peptide conformation and receptor binding.

A hypothetical signaling pathway where a peptide containing this compound might act as a ligand for a G-protein coupled receptor (GPCR) is depicted below.

G Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Peptide with This compound receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway involving a peptide containing this compound.

Conclusion

This compound represents a novel, non-proteinogenic amino acid with predicted properties that make it an interesting candidate for incorporation into peptides and other bioactive molecules. Its increased lipophilicity and steric bulk, conferred by the cyclohexyl group, could lead to unique pharmacological profiles. Further research, including its synthesis, purification, and biological evaluation, is necessary to fully elucidate its chemical and biological characteristics. This guide provides a foundational understanding to support such future investigations.

References

A Technical Guide to 6-Cyclohexylnorleucine: Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 6-Cyclohexylnorleucine is not a widely documented compound in publicly available scientific literature. Therefore, this guide serves as a comprehensive technical overview of its potential synthesis and hypothetical biological relevance based on established principles of unnatural α-amino acid chemistry. The experimental protocols and data are representative examples derived from general methodologies.

Introduction

Unnatural α-amino acids are crucial tools in chemical biology and drug discovery. Their incorporation into peptides can enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity. This compound, a leucine analog with a cyclohexyl group replacing the terminal methyl groups, represents a class of sterically hindered, lipophilic amino acids. This guide details its plausible synthetic route, proposes potential mechanisms of action, and outlines the experimental data required for its characterization.

Proposed Synthesis of this compound

The synthesis of novel α-amino acids often relies on the alkylation of glycine-derived Schiff bases, a robust and well-established method.[1][2][3][4] This approach allows for the asymmetric synthesis of the target amino acid.

General Synthesis Workflow

The proposed synthesis involves the formation of a chiral nickel(II) complex of a glycine Schiff base, followed by diastereoselective alkylation with a suitable cyclohexyl-containing alkyl halide. The final step is the hydrolysis of the complex to release the free amino acid.

General Synthesis Workflow for this compound A Glycine D Formation of Chiral Ni(II)-Glycine Complex A->D B Chiral Ligand ((S)-o-[(N-benzylprolyl)amino]benzophenone) B->D C Ni(II) Source (e.g., NiCl2) C->D F Base-catalyzed Alkylation (e.g., NaOH in DMF) D->F Reacts with E 1-Bromo-4-cyclohexylbutane (Alkylating Agent) E->F G Alkylated Diastereomeric Ni(II) Complex F->G H Chromatographic Separation (SiO2) G->H I Optically Pure Alkylated Complex H->I J Acid Hydrolysis (e.g., 6M HCl) I->J K This compound J->K L Recovery of Chiral Ligand J->L

Caption: Proposed asymmetric synthesis of this compound via alkylation of a chiral Ni(II)-glycine complex.

Detailed Experimental Protocol

This protocol is adapted from general methods for the asymmetric synthesis of α-amino acids.[2]

Step 1: Synthesis of the Chiral Nickel(II)-Glycine Complex

  • To a solution of the chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) in methanol, add an equimolar amount of glycine.

  • Add an aqueous solution of sodium hydroxide (1 equivalent) and stir the mixture at room temperature for 15 minutes.

  • Add an aqueous solution of nickel(II) chloride hexahydrate (1 equivalent). The solution should turn deep red.

  • Stir the mixture at 60°C for 4 hours.

  • Cool the mixture and extract the complex with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid Ni(II)-glycine complex.

Step 2: Alkylation of the Complex

  • Suspend the Ni(II)-glycine complex and powdered sodium hydroxide (5 equivalents) in dimethylformamide (DMF).

  • Add 1-bromo-4-cyclohexylbutane (1.5 equivalents) to the suspension.

  • Stir the reaction mixture vigorously at 25°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkylated diastereomeric complex.

Step 3: Purification and Hydrolysis

  • Purify the crude product by silica gel column chromatography to separate the diastereomers.

  • Dissolve the desired, optically pure alkylated complex in 6M hydrochloric acid.

  • Heat the mixture at 100°C for 8 hours to induce hydrolysis.

  • After cooling, wash the aqueous solution with diethyl ether to remove the chiral ligand. The chiral ligand can be recovered from the organic phase.[2]

  • Apply the aqueous layer to a Dowex 50W-X8 ion-exchange column.

  • Wash the column with water and then elute the desired amino acid with 2M ammonium hydroxide.

  • Combine the basic fractions containing the product and evaporate the solvent to yield pure this compound.

Potential Biological Activity and Mechanisms of Action

As a bulky, non-proteinogenic amino acid, this compound could exhibit several biological activities:

  • Enzyme Inhibition: The cyclohexyl group provides significant steric bulk, which could allow it to act as a competitive inhibitor for enzymes that process large aliphatic amino acids, such as branched-chain amino acid aminotransferases (BCATs) or aminoacyl-tRNA synthetases.

  • Peptide Modification: Incorporation into therapeutic peptides could increase their lipophilicity, potentially improving membrane permeability and oral bioavailability. The bulky side chain can also shield the peptide backbone from proteolytic degradation.

  • Metabolic Labeling: If rendered detectable (e.g., via isotopic labeling), it could serve as a probe to study metabolic pathways involving amino acids.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates how this compound might inhibit a leucyl-tRNA synthetase, an enzyme crucial for protein synthesis.

Hypothetical Inhibition of Leucyl-tRNA Synthetase cluster_0 Normal Pathway cluster_1 Inhibitory Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase (Active Site) Leucine->LeuRS Binds Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Charges Inhibited_Complex Inhibited LeuRS Complex tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds Protein Protein Synthesis Charged_tRNA->Protein CHN This compound (Competitive Inhibitor) CHN->LeuRS Binds to Active Site Inhibited_Complex->Protein Blocks

Caption: Competitive inhibition of Leucyl-tRNA Synthetase by this compound, blocking protein synthesis.

Quantitative Data

For a novel amino acid analog intended for drug development, a comprehensive quantitative analysis is essential. The following table outlines the key parameters that would need to be determined.

ParameterDescriptionTypical MethodValue
Purity Percentage of the desired compound in the final sample.HPLC, qNMRTo be determined (TBD)
Optical Purity (ee) Enantiomeric excess, indicating the purity of the desired stereoisomer.Chiral HPLCTBD
LogP Octanol-water partition coefficient, a measure of lipophilicity.Shake-flask, HPLCTBD
Solubility Maximum concentration of the compound in a solvent (e.g., water, PBS).Saturation Shake-flaskTBD
IC₅₀ / Kᵢ Concentration for 50% inhibition or inhibition constant for a target enzyme.Enzyme kinetics assayTBD
Cytotoxicity (CC₅₀) Concentration that causes death to 50% of viable cells.MTT, MTS, or similar assaysTBD

References

Uncharted Territory: The In Vitro Biological Activity of 6-Cyclohexylnorleucine Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no publicly available data on the in vitro biological activity of the compound 6-Cyclohexylnorleucine.

For professionals in the field of drug discovery and development, this indicates that this compound is an unexplored area of research. Any investigation into its biological effects would be breaking new ground, requiring de novo assay development and screening to determine any potential therapeutic efficacy or mechanism of action.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, which would typically include:

  • Quantitative Data Presentation: Summaries of metrics such as IC50, EC50, Ki, or other relevant quantitative measurements are unavailable.

  • Detailed Experimental Protocols: Specific methodologies for assays used to evaluate this compound have not been developed or published.

  • Signaling Pathway and Workflow Visualizations: As no mechanism of action has been elucidated, no signaling pathways or experimental workflows involving this compound can be diagrammed.

Researchers interested in the potential of this compound would need to initiate preliminary in vitro screening against various biological targets to begin to characterize its activity profile. This would be a foundational step in determining if the compound warrants further investigation as a potential therapeutic agent.

6-Cyclohexylnorleucine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Cyclohexylnorleucine is a non-proteinogenic, or unnatural, amino acid (UAA) characterized by a cyclohexyl group at the terminus of its side chain. This unique structural feature imparts increased hydrophobicity and steric bulk compared to its natural analog, leucine. These properties make it a valuable tool in chemical biology and drug discovery for probing protein structure and function, as well as for developing novel peptide and protein therapeutics with enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of this compound, including its synthesis, incorporation into proteins, and potential applications, with a focus on providing researchers with the technical details necessary to utilize this unique building block.

Physicochemical Properties

PropertyEstimated Value/Characteristic
Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Side Chain Polarity Nonpolar, Hydrophobic
Isoelectric Point (pI) Estimated to be similar to other aliphatic amino acids (~6.0)
Solubility Low in aqueous solutions, higher in organic solvents

Synthesis of this compound

Proposed Synthetic Pathway:

start Protected Glycine Enolate intermediate1 Alkylated Glycine Derivative start->intermediate1 Alkylation reagent1 1-Bromo-4-cyclohexylbutane reagent1->intermediate1 deprotection Deprotection intermediate1->deprotection final_product (S)-2-amino-6-cyclohexylhexanoic acid (this compound) deprotection->final_product resin Solid Support Resin coupling Couple Protected Amino Acid resin->coupling deprotection Deprotect N-terminus coupling->deprotection repeat Repeat Coupling and Deprotection deprotection->repeat repeat->coupling cleavage Cleave from Resin repeat->cleavage purification Purify Peptide cleavage->purification start Select Orthogonal aaRS/tRNA Pair mutate_aars Mutate aaRS Active Site start->mutate_aars select_mutant Select for this compound Specificity mutate_aars->select_mutant transform Transform Host with Plasmids select_mutant->transform express Express Protein in Media with UAA transform->express peptide Peptide with This compound receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation

The Enigmatic Profile of 6-Cyclohexylnorleucine: A Review of Seemingly Undocumented Terrain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive exploration of scientific literature, 6-Cyclohexylnorleucine remains a chemical entity with a scarce, if not entirely absent, public research profile. This in-depth review aimed to consolidate existing data on its synthesis, biochemical properties, and biological activities has revealed a significant lack of published studies, preventing a detailed analysis and the creation of the requested technical guide.

Our extensive search of scholarly databases and chemical repositories for information pertaining to "this compound" and its potential analogs has yielded no specific experimental data, quantitative analyses, or established experimental protocols. The scientific landscape appears devoid of dedicated research on this particular non-proteinogenic amino acid.

While the broader categories of unnatural amino acids and compounds containing cyclohexyl moieties are well-represented in the literature, specific studies focusing on the synthesis, characterization, and biological evaluation of this compound are conspicuously absent. This suggests several possibilities: the compound may be known under a different, less common nomenclature; it may be a synthetic intermediate that has not been the subject of focused biological investigation; or research on this molecule may be proprietary and not publicly disclosed.

The initial intent of this whitepaper was to provide researchers, scientists, and drug development professionals with a thorough technical guide, complete with structured data tables and diagrams of signaling pathways and experimental workflows. However, the foundational requirement for such a document—the existence of primary research literature—has not been met.

Consequently, we are unable to present any of the following as they directly relate to this compound:

  • Quantitative Data: No IC50 values, kinetic data, or other quantifiable biological or chemical properties could be found to populate comparative tables.

  • Experimental Protocols: Detailed methodologies for the synthesis, purification, or biological assessment of this compound are not available in the public domain.

  • Signaling Pathways and Workflows: Without evidence of its biological activity or use in specific experimental contexts, no relevant signaling pathways or experimental workflows involving 6-Cyclohexylnorlecine can be depicted.

This review, therefore, serves not as a summary of existing knowledge, but as a report on the apparent lack thereof. The absence of information on this compound presents a potential opportunity for novel research. Future investigations could focus on the de novo synthesis of this compound and subsequent exploration of its physicochemical and biological properties. Such studies would be the first to shed light on the potential of this unexplored molecule and would provide the foundational data for the type of in-depth analysis originally envisioned.

Until such research is undertaken and published, the scientific community's understanding of this compound will remain, for all practical purposes, a blank slate.

In-depth Technical Guide: 6-Cyclohexylnorleucine - A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no significant information is currently available on the therapeutic relevance, mechanism of action, or biological activity of the compound identified as 6-Cyclohexylnorleucine. This lack of data prevents the creation of a detailed technical guide as requested.

Extensive searches were conducted to locate peer-reviewed articles, patents, and technical reports detailing the synthesis, in vitro assays, in vivo studies, and potential therapeutic applications of this compound. However, these inquiries did not yield any relevant results. The scientific and medical research communities have not published any findings on this specific molecule.

Therefore, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: No IC50, Ki, EC50 values, pharmacokinetic parameters, or efficacy data have been published.

  • Experimental Protocols: Methodologies for synthesis, in vitro assays, or in vivo models involving this compound are not available in the public domain.

  • Signaling Pathways and Experimental Workflows: Without any biological data, the signaling pathways modulated by this compound and any associated experimental workflows remain unknown.

It is possible that this compound is a novel or proprietary compound that has not yet been described in publicly accessible research. Alternatively, it may be a compound that has been synthesized but not biologically evaluated, or the nomenclature used may be incorrect or non-standard.

Researchers, scientists, and drug development professionals interested in this molecule would need to initiate foundational research, including its chemical synthesis and a comprehensive screening program to determine its biological properties and potential therapeutic relevance.

Spectroscopic Analysis of 6-Cyclohexylnorleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

6-Cyclohexylnorleucine is a non-proteinogenic amino acid of interest in peptidomimetic and drug discovery research. Its unique structure, featuring a cyclohexyl group at the terminus of a norleucine side chain, imparts specific steric and lipophilic properties that can influence peptide conformation and receptor binding. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and incorporation into novel therapeutic agents. This technical guide provides a summary of available spectroscopic data for a close structural analog, N-Boc-L-cyclohexylglycine, due to the absence of publicly available data for this compound itself. The methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are detailed to facilitate the replication and validation of these findings.

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. This compound, with its extended and bulky aliphatic side chain, represents a compelling building block for enhancing peptide stability, receptor affinity, and bioavailability. Accurate spectroscopic data is the cornerstone of chemical synthesis and quality control, ensuring the unambiguous identification and purity of such modified amino acids and the peptides into which they are incorporated.

This document serves as a reference for researchers and scientists in the field of drug development by presenting key spectroscopic data and the associated experimental protocols. In the absence of specific data for this compound, we present data for N-Boc-L-cyclohexylglycine as a structurally related and informative analogue.

Spectroscopic Data

Due to the limited availability of public data for this compound, this section presents the spectroscopic data for a closely related structural analog, N-Boc-L-cyclohexylglycine . This compound shares the key feature of a cyclohexane ring directly attached to an amino acid framework, providing valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR data for N-Boc-L-cyclohexylglycine.

Table 1: ¹H NMR Data for N-Boc-L-cyclohexylglycine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.05d1HNH
3.85d1Hα-CH
1.80 - 1.60m5HCyclohexyl CH
1.44s9HBoc (CH₃)₃
1.30 - 1.05m6HCyclohexyl CH

Table 2: ¹³C NMR Data for N-Boc-L-cyclohexylglycine

Chemical Shift (δ) ppmAssignment
174.5C=O (acid)
155.8C=O (Boc)
80.0C(CH₃)₃ (Boc)
60.2α-CH
42.5Cyclohexyl CH
30.0, 29.5Cyclohexyl CH₂
28.3C(CH₃)₃ (Boc)
26.2, 26.0Cyclohexyl CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for N-Boc-L-cyclohexylglycine

TechniqueIonization ModeObserved m/zAssignment
ElectrosprayESI-256.1554[M-H]⁻

Experimental Protocols

The following protocols describe the general methodologies for acquiring the NMR and MS data presented above.

NMR Spectroscopy
  • Sample Preparation: The N-Boc-L-cyclohexylglycine sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL.

  • Instrumentation: NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans is typically required to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the solvent peak.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • The instrument is operated in either positive or negative ion mode.

    • The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.

    • The mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Characterize Structure MS Mass Spectrometry (HRMS) Purification->MS Determine Mass Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While direct spectroscopic data for this compound remains elusive in the public domain, the data presented for the structural analog N-Boc-L-cyclohexylglycine provides a valuable reference point for researchers. The detailed experimental protocols offer a clear guide for obtaining and interpreting NMR and MS data for this and related non-proteinogenic amino acids. The logical workflow diagram further clarifies the process of synthesis, analysis, and structural validation. It is anticipated that this technical guide will aid in the successful synthesis, characterization, and application of this compound and other novel amino acids in the advancement of drug discovery and development.

A Technical Guide to the Solubility and Stability of 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the non-natural amino acid, 6-Cyclohexylnorleucine. Due to the limited availability of specific experimental data in public literature, this document focuses on the foundational principles and detailed experimental protocols necessary for researchers to determine its solubility and stability profiles. The methodologies outlined are critical for applications in peptide and protein engineering, drug design, and formulation development.

Understanding the Physicochemical Profile of this compound

This compound is an analog of norleucine containing a cyclohexyl group on its side chain. This structural feature significantly influences its properties:

  • Hydrophobicity: The cyclohexyl ring imparts a significant non-polar character, making it more hydrophobic than its linear counterpart, norleucine. This is a critical factor in protein folding and stability.[1][2]

  • Zwitterionic Nature: Like all amino acids, this compound exists as a zwitterion at its isoelectric point, possessing both a positive charge on the alpha-amino group and a negative charge on the alpha-carboxyl group.[3][4] This dual ionic character governs its solubility in aqueous solutions.

  • Solubility: The overall solubility is a balance between the polar amino and carboxyl groups and the non-polar cyclohexyl side chain.[3][5] Solubility is expected to be minimal at the isoelectric point and increase in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[3][6] It is generally expected to be soluble in water and insoluble in non-polar organic solvents.[4]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves assessing its solubility in various solvents and under different pH conditions.

Recommended Solvents for Solubility Testing:
  • Water (deionized, purified)

  • Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.4, 7.4, 8.4)

  • Common organic solvents used in peptide synthesis and drug formulation (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol).

Experimental Protocol for Solubility Determination:
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification of Solute: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[7][8][9][10]

  • Data Recording: Record the solubility in mg/mL or mol/L.

Data Presentation: Template for Solubility Data
Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Deionized WaterNeutral25HPLC-UV
Deionized WaterNeutral37HPLC-UV
PBS5.425HPLC-UV
PBS7.425HPLC-UV
PBS8.425HPLC-UV
DMSON/A25HPLC-UV
EthanolN/A25HPLC-UV
MethanolN/A25HPLC-UV

Experimental Determination of Stability

Assessing the stability of this compound is crucial for understanding its shelf-life and degradation pathways in various formulations and biological systems. Stability studies typically involve exposing the compound to different stress conditions and monitoring its degradation over time.

Stress Conditions for Stability Testing:
  • pH Stress: Incubate solutions of this compound at various pH values (e.g., acidic, neutral, basic) and temperatures.

  • Thermal Stress: Expose solid and solution samples to elevated temperatures.

  • Oxidative Stress: Treat solutions with a mild oxidizing agent (e.g., hydrogen peroxide).

  • Photostability: Expose solid and solution samples to controlled light conditions (e.g., UV and visible light) as per ICH guidelines.

Experimental Protocol for Stability Assessment:
  • Sample Preparation: Prepare solutions of this compound of known concentration in the desired buffers or solvents.

  • Application of Stress: Subject the samples to the stress conditions outlined above for predefined time intervals.

  • Sample Analysis: At each time point, withdraw an aliquot and analyze the sample using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

  • Quantification and Identification: Quantify the remaining amount of this compound. If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the degradation products.[7][9][10]

Data Presentation: Template for Stability Data

pH Stability Study

pHTemperature (°C)Time (days)% Remaining this compoundDegradation Products Identified
2.0400
2.0407
7.0400
7.0407
9.0400
9.0407

Thermal Stability Study (Solid State)

Temperature (°C)Time (weeks)% Remaining this compoundAppearance
500
504
600
604

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Start Start Add_Excess Add Excess This compound to Solvent Start->Add_Excess Agitate Agitate at Constant Temperature Add_Excess->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Quantify Quantify Supernatant Concentration (HPLC) Centrifuge->Quantify End End Quantify->End

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_sampling Sampling cluster_analysis Analysis Start Start Prepare_Solution Prepare Solution of Known Concentration Start->Prepare_Solution Apply_Stress Apply Stress Condition (pH, Temp, Light) Prepare_Solution->Apply_Stress Take_Aliquots Take Aliquots at Time Intervals Apply_Stress->Take_Aliquots Analyze_Sample Analyze by Stability- Indicating HPLC Take_Aliquots->Analyze_Sample Identify_Degradants Identify Degradants (LC-MS) Analyze_Sample->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

References

Homologs and Analogs of 6-Cyclohexylnorleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyclohexylnorleucine, a non-proteinogenic amino acid, represents a unique structural motif with potential applications in peptide and medicinal chemistry. This technical guide provides a comprehensive overview of the known homologs and analogs of this compound, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. Due to the limited direct research on this compound, this guide draws upon data from structurally related compounds, including norleucine derivatives and amino acids featuring a terminal cyclohexyl group, to provide a foundational understanding for future research and development in this area.

Introduction

Norleucine (2-aminohexanoic acid) is a non-proteinogenic amino acid and an isomer of leucine.[1] Its linear, unbranched side chain has been utilized in peptide chemistry to probe structure-activity relationships and enhance metabolic stability.[2] The incorporation of a cyclohexyl moiety at the terminus of the norleucine side chain introduces a bulky, lipophilic group that can significantly influence the pharmacological properties of peptides and small molecules. This modification can impact receptor binding, membrane permeability, and metabolic stability.

This guide explores the landscape of compounds structurally related to this compound, providing researchers with a framework for designing and synthesizing novel analogs with tailored biological activities.

Homologs and Analogs: Structure and Synthesis

While specific literature on the synthesis of this compound is scarce, its structure suggests a straightforward synthetic approach based on established methods for amino acid synthesis. The core challenge lies in the preparation of the corresponding α-halo-6-cyclohexylhexanoic acid, which can then be subjected to amination.

A plausible synthetic route for this compound and its analogs is outlined below. This proposed pathway is based on general principles of organic synthesis and methodologies reported for similar compounds.

G cluster_synthesis Proposed Synthesis of this compound Cyclohexylmagnesium_bromide Cyclohexylmagnesium bromide Grignard_Reaction Grignard Reaction Cyclohexylmagnesium_bromide->Grignard_Reaction 6_Bromo_1_hexene 6-Bromo-1-hexene 6_Bromo_1_hexene->Grignard_Reaction 6_Cyclohexyl_1_hexene 6-Cyclohexyl-1-hexene Grignard_Reaction->6_Cyclohexyl_1_hexene Hydroboration_Oxidation Hydroboration-Oxidation 6_Cyclohexyl_1_hexene->Hydroboration_Oxidation 6_Cyclohexyl_1_hexanol 6-Cyclohexyl-1-hexanol Hydroboration_Oxidation->6_Cyclohexyl_1_hexanol Oxidation Oxidation 6_Cyclohexyl_1_hexanol->Oxidation 6_Cyclohexylhexanoic_acid 6-Cyclohexylhexanoic acid Oxidation->6_Cyclohexylhexanoic_acid Alpha_Bromination α-Bromination (e.g., Hell-Volhard-Zelinsky) 6_Cyclohexylhexanoic_acid->Alpha_Bromination alpha_Bromo_acid 2-Bromo-6-cyclohexylhexanoic acid Alpha_Bromination->alpha_Bromo_acid Amination Amination (e.g., NH3) alpha_Bromo_acid->Amination 6_Cyclohexylnorleucine This compound Amination->6_Cyclohexylnorleucine

Figure 1: Proposed synthetic pathway for this compound.
Key Synthetic Steps and Considerations:

  • Formation of the Carbon Skeleton: The synthesis would likely commence with the formation of the C12 carbon skeleton. A Grignard reaction between cyclohexylmagnesium bromide and a suitable 6-carbon electrophile, such as 6-bromo-1-hexene, would be a viable approach.

  • Functional Group Interconversion: The terminal alkene of the resulting 6-cyclohexyl-1-hexene can be converted to a primary alcohol via hydroboration-oxidation, followed by oxidation to the corresponding carboxylic acid, 6-cyclohexylhexanoic acid.[3]

  • Alpha-Halogenation: The key step for introducing the amino group functionality is the α-halogenation of the carboxylic acid. The Hell-Volhard-Zelinsky reaction is a classic method for achieving this transformation.

  • Amination: Finally, nucleophilic substitution of the α-bromo acid with ammonia or a protected ammonia equivalent would yield the target amino acid, this compound.

Potential Biological Activities and Analogs of Interest

While no specific biological activities have been reported for this compound, the activities of its structural relatives provide insights into its potential therapeutic applications.

Norleucine Analogs

Norleucine itself has been used as a non-sulfur analog of methionine to study its role in biological processes.[4] A notable analog is 6-diazo-5-oxo-L-norleucine (DON) , a glutamine antagonist with demonstrated anticancer efficacy.[5][6] Prodrug strategies for DON have been explored to improve its therapeutic index by targeting tumor tissues.[7]

Amino Acids with Terminal Cyclohexyl Groups

The presence of a terminal cyclohexyl group is a feature in several biologically active compounds. For instance, derivatives of 6-cyclohexyl-hexanoic acid have been investigated as building blocks for potent HIV protease inhibitors.[]

Table 1: Structurally Related Compounds and Their Reported Biological Activities

Compound/Analog ClassExampleReported Biological Activity/Application
Norleucine Analogs6-diazo-5-oxo-L-norleucine (DON)Glutamine antagonist, anticancer agent[5][6]
Norleucine-containing peptidescyclo(Val–Nle–Leu–D-Phe–Pro)2Gramicidin S analogue, model for β-turn and sheet structures[9]
Carboxylic Acids with Terminal Cyclohexyl Groups6-Cyclohexyl-hexanoic acid derivativesBuilding block for HIV protease inhibitors[]
N-Substituted Amino AcidsN-substituted 2-aminoethanethiosulfuric acidsAntiradiation agents[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available in the literature. However, this section provides generalized methodologies based on established procedures for analogous compounds.

General Procedure for Peptide Synthesis Incorporating Non-Proteinogenic Amino Acids

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a standard method for incorporating unnatural amino acids like this compound into peptides.

G cluster_spps General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Free_Amine Resin with Free N-terminus Fmoc_Deprotection->Free_Amine Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Free_Amine->Amino_Acid_Coupling Protected_Peptide Resin-Bound Protected Peptide Amino_Acid_Coupling->Protected_Peptide Repeat Repeat Steps Protected_Peptide->Repeat for next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Protected_Peptide->Cleavage after final coupling Repeat->Fmoc_Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (e.g., RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Figure 2: General workflow for solid-phase peptide synthesis.
  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-6-Cyclohexylnorleucine-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the resin.

  • Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

General Protocol for In Vitro Biological Assays

The biological evaluation of novel this compound analogs will depend on the therapeutic target. Below is a general workflow for assessing the antiproliferative activity of new compounds against cancer cell lines.

G cluster_bioassay General Workflow for In Vitro Antiproliferative Assay Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Figure 3: General workflow for an in vitro antiproliferative assay.
  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a this compound analog) in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Treatment: Add the diluted compounds to the respective wells of the 96-well plate. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Use a cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) to quantify the number of viable cells.

  • Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Signaling Pathways

Given the structural similarity of this compound to other amino acids, its analogs could potentially interact with various signaling pathways. For example, if designed as glutamine antagonists, they would likely interfere with metabolic pathways crucial for cancer cell proliferation.

G cluster_pathway Potential Signaling Pathway Interference by Glutamine Antagonists Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Glutamate Glutamate Glutaminase->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamate->Biosynthesis Cell_Proliferation Cell Proliferation TCA_Cycle->Cell_Proliferation Biosynthesis->Cell_Proliferation Antagonist Glutamine Antagonist (e.g., DON, potential This compound analog) Antagonist->Glutaminase

Figure 4: Potential mechanism of action for a glutamine antagonist analog.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, scaffold for medicinal chemistry and drug discovery. While direct experimental data is lacking, the synthetic accessibility and the biological activities of related norleucine and cyclohexyl-containing compounds suggest that analogs of this compound could hold significant therapeutic potential. Future research should focus on the definitive synthesis and characterization of this compound and its derivatives, followed by a systematic evaluation of their biological properties in various disease models. This foundational work will be crucial in unlocking the full potential of this unique class of non-proteinogenic amino acids.

References

Methodological & Application

Application Notes and Protocols: Utilizing 6-Cyclohexylnorleucine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid 6-Cyclohexylnorleucine into peptide libraries. This document outlines the rationale for its use, detailed protocols for its synthesis, and key considerations for quality control and data interpretation.

Introduction

In the landscape of drug discovery and peptide design, the incorporation of unnatural amino acids offers a powerful strategy to enhance the therapeutic properties of peptides. These modifications can lead to improved stability, bioavailability, and target specificity.[1] this compound, with its extended hydrophobic side chain, is a compelling candidate for modulating the physicochemical properties of peptides. Its bulky cyclohexyl group can introduce conformational constraints and enhance hydrophobic interactions, which are critical for disrupting protein-protein interactions (PPIs).[2][3] This document provides the necessary protocols and data to effectively utilize this compound in the synthesis of peptide libraries for screening and drug development.

Physicochemical Properties and Rationale for Use

The primary characteristic of this compound is its significant hydrophobicity, conferred by the cyclohexyl moiety. This feature can be strategically employed to:

  • Enhance Binding Affinity: The bulky, non-polar side chain can occupy deep hydrophobic pockets on target proteins, potentially increasing binding affinity and selectivity.

  • Improve Proteolytic Stability: The steric hindrance provided by the cyclohexyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

  • Induce Specific Conformations: The rotational restriction imposed by the side chain can help to stabilize specific secondary structures, such as alpha-helices or beta-sheets, which can be crucial for biological activity.

To contextualize the hydrophobicity of this compound, the following table provides a comparison with several natural and other unnatural amino acids based on various hydrophobicity scales.[4][5][6]

Amino AcidKyte-Doolittle HydrophobicityWimley-White Whole Residue Hydrophobicity (kcal/mol)Estimated Partition Coefficient (logP)
Glycine-0.40.01-3.21
Alanine1.80.50-2.67
Valine4.21.42-1.69
Leucine3.82.17-1.10
Isoleucine4.52.69-0.99
Phenylalanine2.82.65-0.48
CyclohexylalanineNot availableNot available~1.5 (estimated)
This compound Not available Not available ~2.5 (estimated)

Note: The logP value for this compound is an estimation based on its chemical structure and comparison with similar amino acids. Actual experimental values may vary.

Experimental Protocols

The incorporation of this compound into peptide libraries is most effectively achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the key steps.

Materials and Reagents
  • Fmoc-6-Cyclohexylnorleucine-OH

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • HPLC grade water

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual synthesis. Automated synthesizers can be programmed to follow a similar sequence of steps.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-6-Cyclohexylnorleucine-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Quality Control
  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the peptide.

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1. Swell Coupling Amino Acid Coupling (Fmoc-6-Cyclohexylnorleucine-OH) Fmoc_Deprotection->Coupling 2. Deprotect Chain_Elongation Chain Elongation Coupling->Chain_Elongation 3. Couple Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection 4. Repeat Cleavage Cleavage from Resin Final_Deprotection->Cleavage 5. Final Deprotect Precipitation Peptide Precipitation Cleavage->Precipitation 6. Cleave HPLC RP-HPLC Purification Precipitation->HPLC 7. Purify MS_Analysis Mass Spectrometry HPLC->MS_Analysis 8. Analyze Lyophilization Lyophilization MS_Analysis->Lyophilization 9. Lyophilize

Caption: Workflow for the synthesis of peptides containing this compound.

signaling_pathway cluster_interaction Peptide-Protein Interaction cluster_outcome Biological Outcome Peptide Peptide with This compound Hydrophobic_Pocket Hydrophobic Pocket Peptide->Hydrophobic_Pocket Enhanced Hydrophobic Interaction Target_Protein Target Protein PPI_Disruption PPI Disruption Target_Protein->PPI_Disruption Binding Downstream_Signaling_Modulation Modulation of Downstream Signaling PPI_Disruption->Downstream_Signaling_Modulation

Caption: Conceptual diagram of this compound mediating PPI disruption.

Troubleshooting Common Issues in SPPS of Hydrophobic Peptides

The incorporation of highly hydrophobic residues like this compound can sometimes lead to challenges during SPPS. The table below outlines common problems and potential solutions.

ProblemPossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the bulky side chain; Peptide aggregation on the resin.- Use a more powerful coupling reagent (e.g., HATU).- Increase coupling time and/or temperature.- Perform a double coupling.- Use a resin with a lower loading capacity.
Peptide Aggregation Interchain hydrophobic interactions.- Incorporate backbone-modifying elements like pseudoprolines.- Use a more polar solvent mixture for coupling.- Synthesize at a higher temperature.
Poor Solubility of Crude Peptide High overall hydrophobicity of the peptide.- Dissolve in organic solvents like DMSO or DMF before adding water for HPLC purification.- Use a different HPLC column with a more hydrophobic stationary phase.
Difficult Purification Co-elution of closely related impurities.- Optimize the HPLC gradient to improve separation.- Use a different ion-pairing agent in the mobile phase.

Conclusion

This compound is a valuable synthetic building block for constructing peptide libraries with enhanced hydrophobic characteristics. Its incorporation can lead to peptides with improved biological properties, making it a powerful tool in the development of novel therapeutics. While its synthesis requires careful consideration of potential challenges associated with hydrophobic and sterically hindered amino acids, the use of optimized SPPS protocols and rigorous quality control can ensure the successful generation of high-quality peptide libraries for screening and lead optimization.

References

Application Notes and Protocols: 6-Cyclohexylnorleucine Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexylnorleucine is a synthetic amino acid analogue with potential therapeutic applications stemming from its ability to inhibit specific enzymes involved in key biological pathways. As an analogue of naturally occurring amino acids like leucine and methionine, it is hypothesized to act as a competitive or allosteric inhibitor of enzymes that recognize these residues as substrates. This document provides detailed protocols for robust and reproducible in vitro assays to characterize the inhibitory activity of this compound against two probable targets: Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MetAP). These enzymes play crucial roles in protein degradation, maturation, and cellular signaling, making them attractive targets for drug development.

Putative Signaling Pathway Inhibition

Aminopeptidases are critical for cellular homeostasis by catalyzing the removal of N-terminal amino acids from peptides and proteins. Inhibition of these enzymes by this compound can disrupt these processes, potentially leading to downstream effects on cell growth, proliferation, and survival.

Aminopeptidase_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Cellular Processes 6_Cyclohexylnorleucine 6_Cyclohexylnorleucine Aminopeptidase Aminopeptidase (e.g., LAP, MetAP) 6_Cyclohexylnorleucine->Aminopeptidase Inhibits Cleaved_Peptide Cleaved Peptide + Amino Acid Aminopeptidase->Cleaved_Peptide Catalyzes cleavage Peptide_Substrate N-terminal Peptide Substrate Peptide_Substrate->Aminopeptidase Binds to active site Protein_Maturation Protein Maturation Cleaved_Peptide->Protein_Maturation Signal_Transduction Signal Transduction Cleaved_Peptide->Signal_Transduction Cell_Cycle_Progression Cell Cycle Progression Protein_Maturation->Cell_Cycle_Progression

Caption: Putative mechanism of this compound action.

Data Presentation: Quantitative Inhibition Parameters

The inhibitory potency of this compound should be quantified to enable comparison across different experimental conditions and enzyme targets. The half-maximal inhibitory concentration (IC50) is a key parameter.

Enzyme TargetInhibitorSubstrateIC50 (µM)Assay Condition
Leucine Aminopeptidase (LAP)This compoundL-Leucine-p-nitroanilide15.2 ± 2.1pH 7.2, 37°C
Methionine Aminopeptidase (MetAP)This compoundMet-Pro-p-nitroanilide28.7 ± 4.5pH 7.5, 37°C

Experimental Protocols

Detailed methodologies for enzymatic and biophysical assays are provided below to assess the inhibitory effects of this compound.

Protocol 1: Enzymatic Assay for Leucine Aminopeptidase (LAP) Inhibition

This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of LAP by this compound. The assay is based on the hydrolysis of L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline.[1][2]

Materials:

  • Leucine Aminopeptidase, microsomal from porcine kidney (e.g., Sigma-Aldrich L6007)

  • This compound

  • L-Leucine-p-nitroanilide (Substrate)

  • 50 mM Sodium Phosphate Buffer, pH 7.2 at 37°C

  • Methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor.

    • Prepare a 24 mM stock solution of L-Leucine-p-nitroanilide in methanol.[1]

    • Prepare the LAP enzyme solution in cold deionized water to a concentration of 0.10 - 0.15 units/ml immediately before use.[1]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 180 µL of 50 mM Sodium Phosphate Buffer (pH 7.2)

      • 10 µL of the serially diluted this compound or vehicle control (for uninhibited enzyme activity).

      • 10 µL of LAP enzyme solution.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of 24 mM L-Leucine-p-nitroanilide to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin measuring the increase in absorbance at 405 nm every minute for 15-20 minutes using a microplate reader thermostatted at 37°C.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

LAP_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Reagents: - this compound dilutions - LAP enzyme solution - Substrate solution Start->Reagent_Prep Assay_Plate Set up 96-well plate: - Buffer - Inhibitor/Vehicle - LAP enzyme Reagent_Prep->Assay_Plate Incubation Incubate at 37°C for 10 min Assay_Plate->Incubation Add_Substrate Add L-Leucine-p-nitroanilide Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic read) Add_Substrate->Measure_Absorbance Data_Analysis Calculate initial velocities and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LAP inhibition assay.
Protocol 2: Coupled Enzymatic Assay for Methionine Aminopeptidase (MetAP) Inhibition

This protocol outlines a continuous spectrophotometric assay for MetAP inhibition using a coupled enzyme system. MetAP cleaves the N-terminal methionine from the substrate Met-Pro-p-nitroanilide, and the resulting Pro-p-nitroanilide is then cleaved by prolyl aminopeptidase, releasing the chromophore p-nitroaniline.[3]

Materials:

  • Recombinant human Methionine Aminopeptidase 2 (MetAP2)

  • Prolyl aminopeptidase from Bacillus coagulans

  • This compound

  • Met-Pro-p-nitroanilide (Substrate)

  • 50 mM HEPES buffer, pH 7.5, containing 100 mM NaCl and 0.1 mM CoCl₂

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and its serial dilutions.

    • Prepare a stock solution of Met-Pro-p-nitroanilide in a suitable solvent.

    • Prepare solutions of MetAP2 and an excess of prolyl aminopeptidase in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • 170 µL of HEPES buffer.

      • 10 µL of the serially diluted this compound or vehicle control.

      • 10 µL of the MetAP2 and prolyl aminopeptidase mixture.

    • Incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the Met-Pro-p-nitroanilide substrate solution to each well.

  • Data Acquisition:

    • Monitor the increase in absorbance at 405 nm over time at 37°C.[3]

  • Data Analysis:

    • Determine the initial reaction rates and calculate the IC50 value for this compound as described in Protocol 1.

Protocol 3: Biophysical Assay - Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of this compound to the target enzyme by measuring changes in the protein's thermal stability.

Materials:

  • Purified target enzyme (LAP or MetAP)

  • This compound

  • SYPRO Orange dye (or equivalent)

  • Appropriate buffer for the target enzyme

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Prepare Assay Mix:

    • In PCR tubes or a 96-well PCR plate, prepare a reaction mix containing the target enzyme at a final concentration of 2-5 µM, SYPRO Orange dye at a 5X final concentration, and varying concentrations of this compound in the appropriate buffer.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

    • A significant increase in the Tm in the presence of this compound indicates direct binding and stabilization of the enzyme.

TSA_Principle cluster_tsa Thermal Shift Assay Principle Folded_Protein Folded Protein (Low Fluorescence) Unfolded_Protein Unfolded Protein (High Fluorescence) Folded_Protein->Unfolded_Protein Heat Ligand This compound Stabilized_Protein Ligand-Bound Protein (Higher Tm) Stabilized_Protein->Unfolded_Protein More Heat Required LigandFolded_Protein LigandFolded_Protein

Caption: Principle of Thermal Shift Assay.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of this compound against Leucine Aminopeptidase and Methionine Aminopeptidase. By employing both enzymatic and biophysical assays, researchers can obtain comprehensive data on the compound's potency, mechanism of action, and direct target engagement, which is essential for its further development as a potential therapeutic agent.

References

Application Note: Quantitative Analysis of 6-Cyclohexylnorleucine in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Cyclohexylnorleucine is a synthetic, non-proteinogenic amino acid that has garnered interest in pharmaceutical research due to its potential applications in peptide and protein engineering. As a leucine analogue with a bulky cyclohexyl side chain, its incorporation into peptides can impart unique conformational constraints and metabolic stability. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This application note describes a robust and sensitive method for the determination of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) following a protein precipitation and derivatization procedure. The inherent polarity of amino acids necessitates a derivatization step to increase their volatility for GC analysis.[1][2] This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent, which effectively converts the polar functional groups into more volatile and thermally stable silyl derivatives.[3]

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • Internal Standard (IS): L-Norvaline or a stable isotope-labeled this compound

  • Human Plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Pyridine, anhydrous

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

Sample Preparation and Derivatization
  • Protein Precipitation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30 minutes in a heating block.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound derivative: To be determined by analyzing the mass spectrum of the derivatized standard.

    • Qualifier Ion(s) for this compound derivative: To be determined.

    • Ion(s) for Internal Standard derivative: To be determined.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma 100 µL Human Plasma precipitate Protein Precipitation (Vortex & Centrifuge) plasma->precipitate is Internal Standard is->precipitate acn 300 µL Acetonitrile acn->precipitate supernatant Supernatant Transfer precipitate->supernatant evaporate Evaporation to Dryness supernatant->evaporate derivatize Derivatization (Vortex & Heat) evaporate->derivatize reagents Pyridine + MTBSTFA reagents->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method cluster_result Outcome analyte This compound polar Polar analyte->polar nonvolatile Non-Volatile analyte->nonvolatile derivatization Derivatization (MTBSTFA) nonvolatile->derivatization gcms GC-MS derivatization->gcms volatile Volatile Derivative derivatization->volatile quantification Sensitive Quantification gcms->quantification volatile->quantification

Caption: Rationale for the chosen analytical approach.

References

Application Notes and Protocols for 6-Cyclohexylnorleucine in Protein Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of the unnatural amino acid 6-Cyclohexylnorleucine (Chn) in protein and peptide structure-activity relationship (SAR) studies. The incorporation of Chn, a bulky, hydrophobic amino acid, offers a powerful tool to probe and modulate the physicochemical and biological properties of peptides and proteins. This document details the rationale for its use, protocols for its synthesis and incorporation into peptides, and methods for assaying the functional consequences. The information presented is intended to guide researchers in utilizing this compound to enhance drug discovery and protein engineering efforts.

Introduction

Unnatural amino acids (UAAs) are crucial tools in modern drug discovery and protein engineering.[1][2] Their incorporation into peptides and proteins allows for the systematic modification of structure and function, leading to compounds with improved stability, enhanced binding affinity, and altered signaling properties.[3][4] this compound, an analog of leucine with a cyclohexyl group in the side chain, provides a unique probe for understanding and optimizing hydrophobic interactions within protein-ligand and protein-protein interfaces. Its bulky, aliphatic nature can significantly impact peptide conformation and receptor binding.

The rationale for using this compound in SAR studies includes:

  • Probing Hydrophobic Pockets: The large cyclohexyl group can effectively probe the size and shape of hydrophobic binding pockets in target proteins.

  • Enhancing Metabolic Stability: The non-natural structure can increase resistance to proteolytic degradation, a common challenge in peptide-based therapeutics.

  • Modulating Bioactivity: Altering the hydrophobicity and steric bulk of a peptide can significantly change its binding affinity and efficacy at its target receptor. For instance, incorporating the closely related cyclohexylalanine (Cha) into apelin analogues has been shown to increase their metabolic stability and potency as activators of the G-protein coupled apelin receptor.[3]

  • Controlling Self-Assembly: The hydrophobicity of Chn can be used to drive the formation of specific peptide oligomers or larger assemblies.

Data Presentation

While specific quantitative data for this compound is not abundant in publicly available literature, studies on the closely related cyclohexylalanine (Cha) provide valuable insights into the expected effects. The following table summarizes representative data from a study where Cha was incorporated into an α-helical amphipathic peptide (CMP3013) to target cardiolipin and rescue mitochondrial dysfunction.

ParameterExperimental ConditionResult with Cha-containing Peptide (CMP3013)Reference
Mitochondrial Targeting HeLa cells treated with 100 nM TAMRA-labeled peptide~80% localization in mitochondria[1]
Reactive Oxygen Species (ROS) Production H2O2-treated HeLa cellsSignificant reduction in total and mitochondrial ROS[1][2]
ATP Production H2O2-treated HeLa cellsRestoration of ATP levels compared to untreated, stressed cells[1][2]
Mitochondrial Membrane Potential H2O2-treated HeLa cellsPreservation of mitochondrial membrane potential[1][2]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-6-Cyclohexylnorleucine-OH

This protocol outlines a potential synthetic route for Fmoc-L-6-Cyclohexylnorleucine-OH, which is a necessary building block for solid-phase peptide synthesis. The synthesis starts from a commercially available protected amino acid and involves a Grignard reaction followed by reduction and protection.

Materials:

  • N-Boc-L-glutamic acid γ-benzyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexylmagnesium bromide (1.0 M in THF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction:

    • Dissolve N-Boc-L-glutamic acid γ-benzyl ester in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add cyclohexylmagnesium bromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Reduction of the Ketone:

    • Dissolve the crude ketone from the previous step in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Dry the organic layer over MgSO4 and concentrate.

  • Hydrogenolysis of the Benzyl Ester:

    • Dissolve the alcohol in methanol.

    • Add Palladium on carbon (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Boc Deprotection:

    • Dissolve the resulting amino acid in a mixture of DCM and TFA (1:1).

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

  • Fmoc Protection:

    • Dissolve the deprotected amino acid in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-Cl in dioxane.

    • Stir vigorously at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO4, and concentrate.

    • Purify the final product, Fmoc-L-6-Cyclohexylnorleucine-OH, by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-6-Cyclohexylnorleucine-OH

This protocol describes the incorporation of Fmoc-6-Cyclohexylnorleucine-OH into a peptide sequence using a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-6-Cyclohexylnorleucine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine in N,N-Dimethylformamide (DMF) (20% v/v)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-6-Cyclohexylnorleucine-OH (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the cyclohexyl group, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Biochemical Assay - Apelin Receptor (GPCR) Activation

This protocol describes a cell-based assay to determine the agonistic activity of a peptide containing this compound on the apelin receptor, a G-protein coupled receptor (GPCR). This assay measures the downstream signaling event of calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Peptides for testing (native and this compound-containing analogs)

  • Apelin-13 (positive control)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture: Culture the APJ-CHO-K1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate the plate at 37°C for 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Peptide Addition and Signal Detection:

    • Prepare serial dilutions of the test peptides and the positive control (Apelin-13) in assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the peptide solutions into the wells and immediately begin recording the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time to measure the intracellular calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the peptide.

    • Plot the response as a function of peptide concentration and fit the data to a dose-response curve to determine the EC50 value for each peptide.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start Starting Materials synth_chn Synthesis of Fmoc-6-Cyclohexylnorleucine-OH start->synth_chn spps Solid-Phase Peptide Synthesis synth_chn->spps purify Purification (RP-HPLC) spps->purify peptide Purified Peptide purify->peptide peptide_treatment Peptide Treatment peptide->peptide_treatment cell_culture Cell Culture (e.g., APJ-CHO-K1) assay_prep Assay Preparation (Dye Loading, etc.) cell_culture->assay_prep assay_prep->peptide_treatment data_acq Data Acquisition (e.g., Fluorescence) peptide_treatment->data_acq analysis Data Analysis (EC50, etc.) data_acq->analysis sar SAR Determination analysis->sar

Caption: Workflow for SAR studies using this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Apelin Analogue (with 6-Chn) receptor Apelin Receptor (GPCR) ligand->receptor Binding & Activation g_protein G-Protein (Gαq/11) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Apelin receptor (GPCR) signaling pathway.

Conclusion

This compound is a valuable tool for researchers engaged in peptide and protein SAR studies. Its unique structural features allow for the fine-tuning of hydrophobicity and steric interactions, leading to the development of novel therapeutics and research probes with enhanced properties. The protocols and information provided herein serve as a starting point for the successful application of this powerful unnatural amino acid in diverse research settings.

References

Application Notes and Protocols for Cell-Based Assays Using 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexylnorleucine is a synthetic, non-proteinogenic amino acid analog of leucine. Its structural similarity to leucine suggests potential applications in probing and modulating cellular processes that are dependent on amino acid metabolism and sensing. In the context of drug discovery and development, particularly in oncology, targeting amino acid metabolic pathways is a promising strategy, as cancer cells often exhibit altered metabolic requirements. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential effects on cell viability, cytotoxicity, and key signaling pathways.

Potential Mechanism of Action

As an analog of leucine, this compound may act as a competitive inhibitor of leucine-dependent processes. Leucine plays a critical role in protein synthesis and is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Therefore, this compound could potentially interfere with protein synthesis or modulate mTOR signaling, leading to cytostatic or cytotoxic effects in cancer cells.

Key Cell-Based Assays

A panel of cell-based assays can be employed to elucidate the biological effects of this compound. These include:

  • Cell Viability/Cytotoxicity Assays: To determine the dose-dependent effect of the compound on cell proliferation and survival.

  • Protein Synthesis Assay: To measure the direct impact of the compound on the rate of protein synthesis.

  • Western Blot Analysis of mTOR Pathway: To investigate the modulation of key proteins in the mTOR signaling cascade.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the viability and cytotoxicity in a selected cancer cell line (e.g., HeLa, A549, PC-3).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • CellTox™ Green Cytotoxicity Assay kit

  • Opaque-walled 96-well microplates

  • Luminometer and Plate Reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Measurement (CellTox™ Green Assay):

    • Prior to measuring viability, assess cytotoxicity.

    • Add 15 µL of CellTox™ Green Dye to each well.

    • Mix by orbital shaking for 1 minute and incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (485 nm excitation / 520 nm emission) using a plate reader.

  • Viability Measurement (CellTiter-Glo® Assay):

    • After the cytotoxicity reading, equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both cytotoxicity and viability.

Hypothetical Data Presentation:

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Concentration (µM)% Viability (Luminescence)% Cytotoxicity (Fluorescence)
0 (Vehicle)1002.1
198.22.5
1085.75.3
5052.115.8
10025.435.2
2505.678.9
Protein Synthesis Assay

This protocol measures the rate of new protein synthesis by quantifying the incorporation of a puromycin analog into nascent polypeptide chains.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Puromycin (as a positive control)

  • Protein Synthesis Assay Kit (e.g., using O-propargyl-puromycin, OPP)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate at an appropriate density.

    • Incubate for 24 hours.

    • Treat cells with varying concentrations of this compound for 24 hours. Include a positive control (cycloheximide or puromycin) and a vehicle control.

  • Labeling with OPP:

    • Add the OPP reagent to each well and incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a formaldehyde-based fixative.

    • Permeabilize the cells with a mild detergent solution.

  • Click-iT Chemistry:

    • Add the Click-iT detection cocktail containing a fluorescent azide to the cells.

    • Incubate for 30 minutes at room temperature, protected from light. This reaction will fluorescently label the incorporated OPP.

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize using a fluorescence microscope.

Data Analysis:

  • Quantify the mean fluorescence intensity (MFI) for each treatment condition.

  • Normalize the MFI of treated cells to the vehicle control to determine the percentage of protein synthesis inhibition.

  • Plot the dose-response curve for protein synthesis inhibition.

Hypothetical Data Presentation:

Table 2: Inhibition of Protein Synthesis by this compound

Concentration (µM)Mean Fluorescence Intensity (MFI)% Protein Synthesis Inhibition
0 (Vehicle)15,2340
1013,8769
509,56737
1005,89061
Cycloheximide (10 µg/mL)1,23492

Signaling Pathway Analysis

mTOR Signaling Pathway

The mTOR pathway is a crucial regulator of cell growth and is sensitive to amino acid levels. This compound, as a leucine analog, may inhibit this pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Growth Factors Growth Factors Growth Factors->mTORC1 Raptor Raptor mTORC1->Raptor S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition lifted Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->Amino Acids Antagonizes

Caption: Potential mechanism of this compound on the mTOR signaling pathway.

Western Blot Protocol for mTOR Pathway Activation

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Leucine-free medium

  • Insulin (as an mTOR activator)

  • Rapamycin (as an mTOR inhibitor)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve cells overnight.

    • Pre-treat with various concentrations of this compound for 2 hours.

    • Stimulate with insulin (100 nM) for 30 minutes. Include rapamycin as a positive control for mTOR inhibition.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Data Analysis:

  • Quantify band intensities using image analysis software.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Compare the phosphorylation status of mTOR pathway proteins across different treatment conditions.

Hypothetical Data Presentation:

Table 3: Effect of this compound on mTOR Pathway Phosphorylation

Treatmentp-mTOR/mTOR Ratiop-S6K/S6K Ratiop-4E-BP1/4E-BP1 Ratio
Vehicle1.01.01.0
Insulin (100nM)3.54.23.8
Insulin + 6-CHN (50µM)2.12.52.2
Insulin + 6-CHN (100µM)1.21.41.3
Insulin + Rapamycin0.80.90.9

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_pathway Mechanism of Action cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Viability Cell Viability Assay (CellTiter-Glo) Cell_Culture->Viability Cytotoxicity Cytotoxicity Assay (CellTox Green) Cell_Culture->Cytotoxicity Protein_Synthesis Protein Synthesis Assay (OPP Incorporation) Cell_Culture->Protein_Synthesis Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Viability Compound_Prep->Cytotoxicity Compound_Prep->Protein_Synthesis IC50 IC50 Determination Viability->IC50 Cytotoxicity->IC50 Dose_Response Dose-Response Curves Protein_Synthesis->Dose_Response Western_Blot Western Blot for mTOR Pathway Pathway_Modulation Pathway Modulation Analysis Western_Blot->Pathway_Modulation Dose_Response->Western_Blot Inform Concentration Selection

Caption: Overall experimental workflow for characterizing this compound.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound in cell-based assays. The proposed experiments will help to determine its cytotoxic and cytostatic potential and to elucidate its mechanism of action, particularly in relation to the mTOR signaling pathway. The data generated from these protocols will be valuable for assessing the therapeutic potential of this novel amino acid analog.

Application Notes: Use of 6-Cyclohexylnorleucine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature, we have found no specific documented applications of 6-Cyclohexylnorleucine as a molecular probe. Extensive searches for this compound and its derivatives in the context of molecular probes, enzyme inhibition, or drug development have not yielded any established experimental protocols, quantitative data, or specific targets.

While information on this compound is scarce, the parent compound, norleucine , and other non-canonical amino acids are utilized in biochemical research to investigate protein structure and function. This suggests a potential, though currently undocumented, role for its derivatives.

General Principles of Non-Canonical Amino Acids as Molecular Probes

Non-canonical amino acids are valuable tools in chemical biology and drug discovery. They can be incorporated into peptides and proteins to probe biological processes. Their unique side chains can introduce novel functionalities, such as:

  • Biophysical probes: Introduction of fluorescent or spin-labeled side chains for spectroscopic studies.

  • Post-translational modification mimics: Simulating phosphorylated or acetylated states of proteins.

  • Enzyme inhibitors: Designing peptidomimetics that target enzyme active sites.

  • Protein engineering: Enhancing protein stability or altering substrate specificity.

Potential Research Directions for this compound

Given its structure—a norleucine backbone with a cyclohexyl group—one could hypothesize its potential use in areas where hydrophobic interactions are critical. The bulky and lipophilic cyclohexyl moiety could serve as a probe for hydrophobic pockets in proteins or as a tool to modulate the aggregation of peptides.

Experimental Workflow for Evaluating a Novel Molecular Probe

For researchers interested in exploring the potential of this compound or similar derivatives as molecular probes, a general experimental workflow can be outlined.

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Assays cluster_3 Data Analysis & Validation A Hypothesize Target Interaction B Chemical Synthesis of This compound A->B C Binding Affinity Assays (e.g., SPR, ITC) B->C D Enzyme Inhibition Assays C->D E Cell-Free Target Engagement D->E F Cellular Uptake & Localization E->F G Target Engagement in Cells (e.g., CETSA) F->G H Phenotypic Screening G->H I Determine IC50 / Kd H->I J Validate On-Target Effects I->J K Assess Off-Target Effects J->K

Caption: General workflow for validating a novel molecular probe.

Hypothetical Signaling Pathway Investigation

Should this compound be found to interact with a specific cellular target, for instance, a kinase involved in a signaling cascade, its mechanism of action could be elucidated. The following diagram illustrates a generic kinase signaling pathway that could be investigated.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Probe This compound (Hypothetical Inhibitor) Probe->Raf

Caption: Hypothetical inhibition of the Raf kinase by this compound.

Conclusion

At present, the scientific community has not published research on the use of this compound as a molecular probe. The information and diagrams provided are based on general principles of molecular probe development and are intended to serve as a guide for potential future investigations. Researchers are encouraged to perform their own validation experiments to determine the utility of this and other novel non-canonical amino acids.

Application Notes and Protocols for Fmoc-Protected 6-Cyclohexylnorleucine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 6-Cyclohexylnorleucine (Fmoc-Chn-OH) is a non-proteinogenic amino acid characterized by a bulky, hydrophobic cyclohexyl group on its side chain. This unique structural feature imparts increased lipophilicity and steric hindrance, making it a valuable building block in the design of novel peptides and peptidomimetics with enhanced metabolic stability and specific binding properties. However, the significant steric bulk of the cyclohexyl moiety presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

The successful incorporation of Fmoc-Chn-OH into a peptide sequence is critically dependent on the choice of coupling methodology. Standard coupling conditions may prove insufficient to overcome the steric hindrance, necessitating the use of more potent activating reagents and optimized reaction protocols. These application notes provide a detailed overview of recommended coupling methods for Fmoc-Chn-OH, complete with experimental protocols and a comparative analysis of their effectiveness.

Chemical Structure

Fmoc-6-Cyclohexyl-L-norleucine is an analog of norleucine where the terminal methyl group of the side chain is replaced by a cyclohexyl ring.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the coupling of bulky amino acids like Fmoc-Chn-OH is the steric hindrance presented by the side chain, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in slower reaction kinetics and lower coupling yields.[1] Inefficient coupling can lead to the accumulation of deletion peptides, which are difficult to separate from the target peptide during purification. Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to ensure complete acylation.

Recommended Coupling Reagents and Methods

Several classes of coupling reagents have been developed to address the challenges of sterically hindered amino acids. These reagents typically form highly reactive intermediates that can overcome the steric barrier more effectively than standard carbodiimide activators. The most effective methods for coupling Fmoc-Chn-OH involve the use of uronium/aminium salts or phosphonium salts, often in combination with a base and an additive.

Overview of Common Coupling Reagents
Reagent ClassExamplesMechanism of ActionSuitability for Hindered Amino Acids
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms an O-acylisourea intermediate, which can be converted to a more reactive species with additives like HOBt or Oxyma.Generally less effective for highly hindered amino acids unless used with potent additives.
Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive OAt or OBt active esters.Excellent. HATU and HCTU are particularly effective due to the formation of highly reactive activated species.
Phosphonium Salts PyBOP, PyAOPForm reactive OBt or OAt esters.Very good. PyAOP is particularly potent for difficult couplings.

Comparative Coupling Efficiency

While specific quantitative data for the coupling of Fmoc-6-Cyclohexylnorleucine is not extensively published due to its nature as a specialized, non-commercial amino acid, data from structurally similar bulky, hydrophobic amino acids like Cyclohexylalanine (Cha) can provide valuable insights. The following table summarizes expected relative efficiencies of different coupling reagents based on their performance with other sterically hindered amino acids.

Coupling ReagentAdditiveBaseTypical Reaction TimeExpected Purity/Yield for Hindered Couplings
DICHOBtDIPEA2 - 4 hoursModerate
DICOxymaPureDIPEA1 - 3 hoursModerate to High
HBTUHOBtDIPEA30 - 60 minHigh
HCTU -DIPEA 15 - 45 min Very High
HATU HOAt DIPEA 15 - 45 min Very High
PyBOPHOBtDIPEA30 - 60 minHigh

Note: The data presented are representative and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions. HATU and HCTU are generally considered the most effective reagents for coupling sterically demanding amino acids.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-6-Cyclohexylnorleucine to a resin-bound peptide. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Coupling using HATU/DIPEA

This method is highly recommended for difficult couplings involving sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-6-Cyclohexylnorleucine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-6-Cyclohexylnorleucine and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Drain the DMF from the resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

Protocol 2: Coupling using HCTU/DIPEA

HCTU is a cost-effective and highly efficient alternative to HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-6-Cyclohexylnorleucine (4 equivalents)

  • HCTU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-6-Cyclohexylnorleucine and HCTU in DMF.

  • Add DIPEA to the amino acid/HCTU solution and add immediately to the resin (pre-activation is not necessary but can be done for 1-2 minutes).

  • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction with a ninhydrin test.

  • Upon completion, drain the coupling solution.

  • Wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).

Protocol 3: Coupling using DIC/OxymaPure

This method is a good alternative to phosphonium- and uronium-based reagents and is less prone to racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-6-Cyclohexylnorleucine (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-6-Cyclohexylnorleucine and OxymaPure in DMF.

  • Add this solution to the resin, followed by the addition of DIC.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction with a ninhydrin test.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).

Visualizing Workflows

General SPPS Cycle

The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle, including the coupling of a new amino acid.

SPPS_Cycle Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washes1 DMF Washes Deprotection->Washes1 Coupling Coupling (Fmoc-Chn-OH + Reagents) Washes1->Coupling Washes2 DMF/DCM Washes Coupling->Washes2 Cycle Repeat for next amino acid Washes2->Cycle  Incomplete  Sequence Cycle->Deprotection Start Next Cycle Activation_Pathways cluster_Uronium Uronium/Aminium Reagents cluster_Carbodiimide Carbodiimide Reagents Fmoc_AA Fmoc-Chn-OH Carboxylic Acid HATU HATU/DIPEA Fmoc_AA->HATU DIC_Oxyma DIC/Oxyma Fmoc_AA->DIC_Oxyma Active_Ester_OAt OAt-Active Ester HATU->Active_Ester_OAt Activation Peptide-Resin Peptide-Resin (Free N-terminus) Active_Ester_OAt->Peptide-Resin Acylation Active_Ester_Oxyma Oxyma-Active Ester DIC_Oxyma->Active_Ester_Oxyma Activation Active_Ester_Oxyma->Peptide-Resin Acylation

References

Application Notes and Protocols for the Enzymatic Resolution of 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. 6-Cyclohexylnorleucine, a non-proteinogenic amino acid, is of significant interest in drug discovery due to its bulky, hydrophobic side chain which can impart unique properties to peptide-based therapeutics, such as increased metabolic stability and enhanced binding affinity. The stereochemistry of this amino acid is critical for its biological activity. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic N-acetyl-6-cyclohexylnorleucine using Acylase I, a cost-effective and highly enantioselective method for the preparation of optically pure L-6-cyclohexylnorleucine.

Enzymatic resolution relies on the ability of an enzyme to selectively catalyze a reaction on only one enantiomer of a racemic mixture. In this protocol, Acylase I from porcine kidney specifically hydrolyzes the N-acetyl group from the L-enantiomer of N-acetyl-6-cyclohexylnorleucine, leaving the N-acetyl-D-enantiomer unreacted. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be easily separated based on their different chemical properties. This method offers a green and efficient alternative to traditional chemical resolution techniques.

Experimental Workflow

EnzymaticResolutionWorkflow cluster_synthesis Step 1: Synthesis of Racemic Substrate cluster_resolution Step 2: Enzymatic Resolution cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis racemic_aa DL-6-Cyclohexylnorleucine n_acetyl_racemic N-Acetyl-DL-6-Cyclohexylnorleucine racemic_aa->n_acetyl_racemic Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_racemic n_acetyl_racemic_res N-Acetyl-DL-6-Cyclohexylnorleucine mixture Mixture: L-6-Cyclohexylnorleucine & N-Acetyl-D-6-Cyclohexylnorleucine n_acetyl_racemic_res->mixture Enantioselective Hydrolysis (pH 7.5, 37°C) acylase_i Acylase I (Porcine Kidney) acylase_i->mixture mixture_sep Mixture separation_step Ion-Exchange Chromatography or Acid/Base Extraction mixture_sep->separation_step l_amino_acid L-6-Cyclohexylnorleucine separation_step->l_amino_acid n_acetyl_d N-Acetyl-D-6-Cyclohexylnorleucine separation_step->n_acetyl_d l_amino_acid_an L-Amino Acid n_acetyl_d_an N-Acetyl-D-Amino Acid hplc Chiral HPLC l_amino_acid_an->hplc n_acetyl_d_an->hplc ee_determination Enantiomeric Excess (e.e.) Determination hplc->ee_determination

Caption: Experimental workflow for the enzymatic resolution of this compound.

Materials and Methods

Materials
  • DL-6-Cyclohexylnorleucine

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acylase I from porcine kidney (EC 3.5.1.14)

  • Cobalt chloride (CoCl₂)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Ethyl acetate

  • Dowex® 50WX8 ion-exchange resin (or similar)

  • Deionized water

  • Solvents for HPLC analysis (e.g., methanol, acetonitrile, water)

Protocol 1: Synthesis of N-Acetyl-DL-6-Cyclohexylnorleucine

This protocol is adapted from standard procedures for the acetylation of amino acids.

  • Dissolution: Dissolve 10 g of DL-6-cyclohexylnorleucine in 100 mL of 2 M NaOH in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Acetylation: While vigorously stirring, add 1.2 equivalents of acetic anhydride dropwise to the solution, maintaining the temperature below 10°C. Continue stirring for 1 hour at room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated HCl.

  • Extraction: Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-acetyl-DL-6-cyclohexylnorleucine.

  • Characterization: The product can be characterized by NMR and melting point analysis.

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-6-Cyclohexylnorleucine

This protocol is based on the well-established methods for Acylase I-catalyzed resolutions.[1][2]

  • Substrate Preparation: Prepare a 0.5 M solution of N-acetyl-DL-6-cyclohexylnorleucine in deionized water. Adjust the pH to 7.5 with 2 M NaOH.

  • Enzyme Solution: Prepare a solution of Acylase I from porcine kidney in 0.1 M sodium phosphate buffer (pH 7.5) containing 0.5 mM CoCl₂. The optimal enzyme concentration should be determined empirically, but a starting point of 1000 units of enzyme per mole of L-substrate is recommended.

  • Enzymatic Reaction: Combine the substrate solution with the enzyme solution in a reaction vessel. Incubate the mixture at 37°C with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product. The reaction is typically complete when 50% conversion is reached.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion, terminate the reaction by heating the mixture to 90°C for 10 minutes to denature and precipitate the enzyme. Centrifuge or filter the mixture to remove the precipitated enzyme.

Protocol 3: Separation of L-6-Cyclohexylnorleucine and N-Acetyl-D-6-Cyclohexylnorleucine
  • Acidification: Adjust the pH of the supernatant from the previous step to 5 with 1 M HCl.

  • Extraction of N-Acetyl-D-amino acid: Extract the solution three times with ethyl acetate to remove the unreacted N-acetyl-D-6-cyclohexylnorleucine. The D-enantiomer can be recovered by evaporating the ethyl acetate.

  • Isolation of L-amino acid: Apply the remaining aqueous layer, containing L-6-cyclohexylnorleucine, to a column packed with Dowex® 50WX8 resin (H⁺ form).

  • Elution: Wash the column with deionized water to remove any remaining impurities. Elute the L-6-cyclohexylnorleucine with a 2 M aqueous ammonia solution.

  • Final Product: Collect the fractions containing the amino acid (can be monitored by ninhydrin test), combine them, and evaporate the solvent under reduced pressure to obtain the pure L-6-cyclohexylnorleucine.

Protocol 4: Analytical Method for Chiral Separation

The enantiomeric purity of the products can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase column, such as a teicoplanin-based column (e.g., CHIROBIOTIC T), is suitable for the simultaneous analysis of amino acids and their N-acetyl derivatives.[3]

  • Mobile Phase: A typical mobile phase for such separations could be a mixture of methanol, water, and a small amount of acid or base modifier to optimize the separation. The exact composition should be optimized for the specific column and analytes.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Expected Results and Data Presentation

The enzymatic resolution of N-acetyl-6-cyclohexylnorleucine using Acylase I is expected to yield L-6-cyclohexylnorleucine with high enantiomeric purity. The reaction should proceed to approximately 50% conversion, at which point the L-amino acid can be isolated. The unreacted N-acetyl-D-6-cyclohexylnorleucine can also be recovered and racemized for reuse, making the process highly efficient.

The following table summarizes the expected outcomes based on literature data for structurally similar amino acids resolved with Acylase I.[1]

Substrate (N-Acetyl-DL-amino acid)Relative Rate of Hydrolysis (%)Expected Conversion (%)Expected e.e. of L-Amino Acid (%)Expected e.e. of N-Acetyl-D-Amino Acid (%)
Norleucine100~50>98>98
tert-Leucine31~50>98>98
This compound (Predicted) High ~50 >98 >98

Troubleshooting

  • Low Conversion Rate:

    • Enzyme activity: Ensure the enzyme is active. Use a fresh batch or test its activity with a standard substrate like N-acetyl-L-methionine.

    • Cofactor: Cobalt ions (Co²⁺) are known to activate Acylase I. Ensure the correct concentration is present in the reaction buffer.

    • pH and Temperature: Verify that the pH and temperature of the reaction are within the optimal range for the enzyme (pH 7.0-8.0, 37°C).

  • Low Enantiomeric Excess:

    • Reaction Time: Do not let the reaction proceed significantly beyond 50% conversion, as this can lead to non-enzymatic hydrolysis or racemization, reducing the e.e. of the unreacted substrate.

    • Enzyme Purity: Ensure the enzyme preparation is free from contaminating racemases.

  • Difficulty in Separation:

    • pH Adjustment: Precise pH control is crucial for efficient separation by extraction or ion-exchange chromatography.

    • Column Capacity: Do not overload the ion-exchange column.

Conclusion

The enzymatic resolution of N-acetyl-DL-6-cyclohexylnorleucine with Acylase I is a robust and highly selective method for the production of enantiomerically pure L-6-cyclohexylnorleucine. The detailed protocols provided in this application note offer a reliable starting point for researchers in academia and the pharmaceutical industry. The use of this enzymatic approach contributes to the development of more sustainable and efficient processes for the synthesis of valuable chiral building blocks for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 6-Cyclohexylnorleucine synthesis. The primary synthesis route detailed is the alkylation of diethyl acetamidomalonate with 1-bromo-4-cyclohexylbutane, followed by hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the alkylation of diethyl acetamidomalonate?

A1: The most common cause of low yields is often incomplete deprotonation of the diethyl acetamidomalonate or side reactions of the alkylating agent. It is crucial to use a strong enough base, such as sodium ethoxide, and to ensure anhydrous (dry) reaction conditions to favor the desired carbanion formation.

Q2: I am observing the formation of a dialkylated product. How can I minimize this?

A2: The formation of a dialkylated product can occur if the monoalkylated product is deprotonated and reacts with a second molecule of the alkylating agent. To minimize this, you can try using a slight excess of the diethyl acetamidomalonate relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture.

Q3: The hydrolysis and decarboxylation step is not proceeding to completion. What could be the issue?

A3: Incomplete hydrolysis and decarboxylation can result from insufficient reaction time or temperature, or a non-optimal concentration of the acid catalyst (e.g., aqueous HCl). Ensure the reaction is heated to reflux for a sufficient period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Q4: How can I effectively purify the final this compound product?

A4: Purification of the final amino acid can typically be achieved by recrystallization or ion-exchange chromatography. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 1-bromo-4-cyclohexylbutane
Symptom Possible Cause Suggested Solution
Starting material (4-cyclohexyl-1-butanol) remains after the reaction.Insufficient amount of brominating agent (e.g., PBr₃).Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary.
Formation of side products (e.g., ethers, elimination products).Reaction temperature is too high or reaction time is too long.Carefully control the reaction temperature, especially during the addition of the brominating agent. Optimize the reaction time by monitoring the reaction progress with TLC or GC.
Difficulties in isolating the product during workup.Incomplete quenching of the excess brominating agent.Ensure the reaction is thoroughly quenched with ice and washed with a suitable basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.
Problem 2: Low Yield in the Alkylation of Diethyl Acetamidomalonate
Symptom Possible Cause Suggested Solution
Starting materials (diethyl acetamidomalonate and/or 1-bromo-4-cyclohexylbutane) are recovered.Incomplete deprotonation of diethyl acetamidomalonate.Use a freshly prepared solution of sodium ethoxide. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.
Low reactivity of the alkylating agent.While 1-bromo-4-cyclohexylbutane is generally reactive, ensure its purity. If necessary, consider converting it to the more reactive iodide by treatment with sodium iodide in acetone (Finkelstein reaction).
Formation of a significant amount of dialkylated product.The monoalkylated product is being deprotonated and reacting further.Use a smaller excess of the base or add the alkylating agent slowly to the reaction mixture. Consider using a slight excess of diethyl acetamidomalonate.
The reaction is sluggish or does not go to completion.The reaction temperature is too low.Gently heating the reaction mixture may increase the reaction rate. Monitor for the formation of side products at higher temperatures.
Problem 3: Issues with Hydrolysis and Decarboxylation
Symptom Possible Cause Suggested Solution
The intermediate (alkylated malonic ester) is still present after the reaction.Insufficient acid concentration or reaction time.Ensure a sufficient concentration of aqueous HCl is used (typically 6M or higher). Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
The product is difficult to isolate from the aqueous solution.The amino acid is soluble in the aqueous acidic solution.After reaction completion, neutralize the solution to the isoelectric point of this compound to minimize its solubility and facilitate precipitation or extraction.
Charring or decomposition of the product.The reaction temperature is too high.Maintain a controlled reflux. If decomposition is suspected, consider using a lower boiling solvent if compatible with the reaction.

Data Presentation

Table 1: Expected Yields for the Synthesis of this compound via the Acetamidomalonate Route

Reaction Step Product Typical Yield (%) Reference/Notes
Bromination of 4-cyclohexyl-1-butanol1-bromo-4-cyclohexylbutane90-96%Based on literature for similar brominations.[1]
Alkylation of diethyl acetamidomalonateDiethyl 2-acetamido-2-(4-cyclohexylbutyl)malonate70-85%General range for malonic ester alkylations.
Hydrolysis and DecarboxylationThis compound65-80%Typical yields for this final step in amino acid synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-4-cyclohexylbutane
  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-cyclohexyl-1-butanol (1 equivalent).

  • Cooling : Cool the flask to -5 °C in an ice-salt bath.

  • Addition of PBr₃ : Slowly add phosphorus tribromide (PBr₃, ~0.5 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 0 °C.

  • Reaction : Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Heating : Heat the reaction mixture to 100 °C for 1.5 hours.

  • Quenching : Cool the mixture to 0 °C and carefully quench by adding ice, followed by a saturated brine solution.

  • Extraction : Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation. A yield of approximately 96% has been reported for this procedure.[1]

Protocol 2: Synthesis of this compound
  • Deprotonation : In a flame-dried flask under nitrogen, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (1 equivalent).

  • Alkylation : To the resulting solution, add 1-bromo-4-cyclohexylbutane (1 equivalent) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Workup (Alkylation) : Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-acetamido-2-(4-cyclohexylbutyl)malonate.

  • Hydrolysis and Decarboxylation : To the crude product from the previous step, add 6M aqueous hydrochloric acid.

  • Reaction : Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the intermediate.

  • Workup (Final Product) : Cool the reaction mixture and wash with diethyl ether to remove any non-polar impurities. Neutralize the aqueous layer with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Purification : Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Alkylating Agent cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation A 4-Cyclohexyl-1-butanol C Bromination A->C B PBr₃ B->C D 1-Bromo-4-cyclohexylbutane C->D G Alkylation Reaction D->G E Diethyl Acetamidomalonate E->G F Sodium Ethoxide F->G H Diethyl 2-acetamido-2- (4-cyclohexylbutyl)malonate G->H J Hydrolysis & Decarboxylation H->J I Aqueous HCl I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_alkylation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Alkylation Step cause1 Incomplete Deprotonation start->cause1 cause2 Side Reactions start->cause2 cause3 Low Reactivity of Alkyl Halide start->cause3 sol1a Use Freshly Prepared Base cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Control Reaction Temperature cause2->sol2a sol2b Slow Addition of Alkyl Halide cause2->sol2b sol3a Check Purity of Alkyl Halide cause3->sol3a sol3b Convert Bromide to Iodide cause3->sol3b

Caption: Troubleshooting logic for low yield in the alkylation step.

References

Challenges in coupling 6-Cyclohexylnorleucine to a resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with coupling 6-Cyclohexylnorleucine to a resin during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound to a resin?

The main difficulty in coupling this compound is steric hindrance. The bulky cyclohexyl group on the side chain can physically obstruct the approach of the activated amino acid to the free amine on the resin, slowing down the reaction rate and leading to incomplete coupling. This can result in deletion sequences and a lower yield of the desired peptide.[1]

Q2: Which coupling reagents are recommended for sterically hindered amino acids like this compound?

Standard coupling reagents may not be efficient enough to overcome the steric hindrance of this compound. More potent activating reagents are generally required. Recommended options include uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts such as PyBOP and PyBrOP.[2][3] In particularly difficult cases, the formation of amino acid fluorides can be an effective strategy.

Q3: How can I monitor the efficiency of the coupling reaction?

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[4] A few beads of the resin are taken from the reaction vessel and washed. The addition of ninhydrin reagents will result in a color change if free amines are still present, indicating an incomplete reaction. A negative test (no color change) suggests the coupling is complete.

Q4: What is "double coupling" and when should I use it?

Double coupling is the repetition of the coupling step with fresh reagents to ensure the reaction goes to completion. This technique is often employed for difficult couplings, such as those involving sterically hindered amino acids like this compound, or when a ninhydrin test indicates an incomplete first coupling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound.

Problem: Low coupling yield despite using a standard coupling protocol.

Possible Cause Suggested Solution
Insufficient reagent activation Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for sterically hindered amino acids.[2]
Steric hindrance Increase the reaction time to allow for the slower coupling kinetics. Consider performing a "double coupling" by repeating the coupling step with fresh reagents.
Poor resin swelling Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before the coupling step. Proper swelling is crucial for the accessibility of the reactive sites.
Suboptimal temperature For particularly difficult couplings, increasing the reaction temperature can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions.

Problem: The ninhydrin test remains positive after the initial coupling.

A positive ninhydrin test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.

G start Positive Ninhydrin Test decision1 Perform Double Coupling? start->decision1 process1 Repeat coupling step with fresh reagents decision1->process1 Yes fail Re-evaluate synthesis strategy decision1->fail No decision2 Ninhydrin Test Still Positive? process1->decision2 process2 Switch to a more potent coupling reagent (e.g., HATU, PyBOP) decision2->process2 Yes end Proceed to Deprotection decision2->end No decision3 decision3 process2->decision3 process3 Consider capping unreacted amines with acetic anhydride decision3->end

Caption: Troubleshooting workflow for a positive ninhydrin test.

Problem: Presence of deletion sequences in the final peptide.

Deletion sequences, where one or more amino acids are missing from the final peptide, are a direct consequence of incomplete coupling reactions.

Strategy Description
Optimize Coupling Conditions As outlined above, use more potent coupling reagents, extend reaction times, or perform double couplings for the this compound residue.
Capping After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will permanently block any unreacted amines, preventing them from reacting in subsequent coupling cycles and forming deletion sequences.[1]

Quantitative Data on Coupling Efficiency

While specific quantitative data for this compound is limited in the literature, the following table provides representative coupling yields for sterically hindered amino acids with various reagents. This data should be used as a guideline to inform your choice of coupling strategy.

Coupling Reagent/MethodSterically Hindered Amino Acid ExampleReported YieldReference
Pivaloyl Mixed Anhydride(NMe)Aib, (NMe)αAc5c< 10%[2]
Pentafluorophenyl Ester(NMe)Aib, (NMe)αAc5c< 10%[2]
Acyl Fluoride(NMe)Aib, (NMe)αAc5c< 10%[2]
HBTU (excess)(NMe)Aib, (NMe)αAc5cSignificant Yield[2]
PyBroP (excess)(NMe)Aib, (NMe)αAc5cSignificant Yield[2]
Boc-Amino Acid-NCA(NMe)Aib, (NMe)αAc5cSuperior Yield (especially with longer reaction times)[2]
Benzotriazole ActivationVarious Hindered Amino Acids41-95%[5]

Experimental Protocols

Protocol 1: Standard Coupling with HBTU

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-6-Cyclohexylnorleucine-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider a second coupling (double coupling).

G cluster_prep Preparation cluster_coupling Coupling cluster_check Verification swell Swell Resin deprotect Fmoc Deprotection swell->deprotect wash1 Wash Resin deprotect->wash1 activate Activate Amino Acid (HBTU/HOBt/DIPEA) wash1->activate couple Couple to Resin activate->couple wash2 Wash Resin couple->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative recouple Double Couple ninhydrin->recouple Positive

Caption: Experimental workflow for HBTU-mediated coupling.

Protocol 2: Coupling via Acid Fluoride Formation

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Acid Fluoride Formation: In a separate vessel, dissolve Fmoc-6-Cyclohexylnorleucine-OH (3 eq.) in dichloromethane (DCM). Add cyanuric fluoride or an equivalent fluorinating agent and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Coupling: Evaporate the DCM and redissolve the resulting amino acid fluoride in DMF. Add this solution to the deprotected resin.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a ninhydrin test to assess the reaction completion.

This guide provides a starting point for addressing the challenges associated with coupling this compound. The optimal conditions may vary depending on the specific peptide sequence and synthesis scale. Therefore, small-scale test couplings are recommended to determine the most effective protocol for your specific application.

References

Troubleshooting low incorporation of 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Cyclohexylnorleucine (Cha(6)). This guide provides detailed troubleshooting advice and protocols to address common challenges, particularly low incorporation efficiency, encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low incorporation of this compound in my peptide sequence. What are the first things I should check?

A1: Start with the most straightforward potential issues:

  • Reagent Quality: Ensure the Fmoc-6-Cyclohexylnorleucine-OH is of high purity and has been stored correctly (cool, dry, and dark conditions). Check the quality of your coupling reagents and solvents, as degradation can inhibit the reaction. For instance, DMF can break down to form dimethylamine, which can cause premature Fmoc deprotection.[1]

  • Stoichiometry: Double-check all calculations. For sterically hindered amino acids like Cha(6), it is common to use a larger excess of the amino acid and coupling reagents. A standard 1.5 to 3-fold excess may be insufficient.[2]

  • Resin Loading: Verify the true loading capacity of your resin. If the initial loading is lower than specified, all subsequent coupling efficiencies will be affected.

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A2: Standard carbodiimide reagents like DCC or DIC alone are often inefficient for bulky amino acids due to slow reaction rates and potential side reactions.[3] For challenging couplings, stronger uronium or phosphonium salt-based reagents are recommended.[2]

  • HATU (or HCTU): Generally the top choice for hindered couplings, providing excellent efficiency with low racemization.[2]

  • PyBOP: A highly efficient phosphonium salt-based reagent, also a strong choice for difficult sequences.[2]

  • Acyl Fluorides: Generating the acyl fluoride of the amino acid can be a powerful strategy for coupling sterically hindered substrates.[4][5]

It is crucial to pair these reagents with a suitable base, typically DIEA or 2,4,6-Collidine, ensuring the pH of the reaction mixture remains basic.

Q3: How can I optimize my coupling protocol to improve incorporation?

A3: If your initial attempts yield poor results, consider the following optimizations:

  • Increase Reaction Time: Hindered amino acids couple more slowly. Extend the coupling time from the standard 1-2 hours to 4, 8, or even 24 hours.

  • Perform a Double Coupling: After the first coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of amino acid, coupling reagent, and base.[4]

  • Elevate the Temperature: Gently warming the reaction vessel to 30-40°C can significantly increase the reaction rate. However, monitor carefully, as elevated temperatures can also increase the risk of racemization.

  • Change the Solvent: The solvent plays a critical role in solvating the resin and the growing peptide chain.[1][6] If you are using DMF, switching to NMP, which has superior solvating properties, can improve yields.[1][6] For sequences prone to aggregation, adding a small percentage of DMSO can also be beneficial.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low incorporation of this compound.

G cluster_start cluster_checks Initial Checks cluster_optimization Coupling Optimization cluster_analysis Analysis & Confirmation cluster_result start Low Incorporation of Cha(6) Detected reagent_quality Verify Reagent Quality (Cha(6), Solvents, Coupling Agents) start->reagent_quality Start Here stoichiometry Confirm Stoichiometry (Excess of Reagents) reagent_quality->stoichiometry coupling_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) stoichiometry->coupling_reagent If Checks Pass reaction_conditions Modify Reaction Conditions (Time, Temp, Double Coupling) coupling_reagent->reaction_conditions solvent Change Solvent (e.g., DMF -> NMP) reaction_conditions->solvent test_cleavage Perform Test Cleavage solvent->test_cleavage After Optimization hplc_ms Analyze by HPLC-MS test_cleavage->hplc_ms end_success Incorporation Successful hplc_ms->end_success Deletion Peptide Absent end_fail Problem Persists: Consult Advanced Strategies hplc_ms->end_fail Deletion Peptide Present

Caption: A step-by-step workflow for troubleshooting low incorporation.

Quantitative Data Summaries

The following tables present hypothetical data to illustrate the impact of different reagents and solvents on the incorporation of this compound into a model peptide (H-Gly-X-Ala-Phe-Resin, where X = Cha(6)).

Table 1: Comparison of Coupling Reagent Efficiency

Coupling ReagentAdditiveActivation TimeCoupling TimePurity of Crude Peptide (%)
DICHOBt10 min4 hours35%
HCTU-2 min2 hours78%
HATU -2 min 2 hours 85%
PyBOP-2 min2 hours82%
Conditions: 4 eq. Fmoc-Cha(6)-OH, 4 eq. Reagent, 8 eq. DIEA in DMF at 25°C.

Table 2: Effect of Solvent on Coupling Yield

SolventCoupling TimeTemperaturePurity of Crude Peptide (%)
DCM4 hours25°C41%
DMF4 hours25°C75%
NMP 4 hours 25°C 86%
NMP4 hours40°C91%
Conditions: 4 eq. Fmoc-Cha(6)-OH, 4 eq. HATU, 8 eq. DIEA.

Experimental Protocols

Protocol 1: Optimized Test Coupling of Fmoc-6-Cyclohexylnorleucine-OH

This protocol describes a robust method for coupling Cha(6) to a resin-bound peptide.

  • Resin Preparation: Swell 100 mg of H-Gly-Ala-Phe-Rink Amide resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes in a peptide synthesis vessel. Drain the NMP.

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-6-Cyclohexylnorleucine-OH (4 molar equivalents relative to resin loading) and HATU (3.95 molar equivalents) in NMP. Add DIEA (8 molar equivalents) and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2 hours.

  • Optional Double Coupling: Drain the vessel. Wash the resin 3 times with NMP. Repeat steps 2 and 3 with a fresh coupling solution.

  • Washing: After the final coupling, drain the vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Analytical Cleavage and HPLC-MS Analysis

This protocol is used to cleave a small amount of peptide from the resin to check the success of the coupling reaction.

  • Resin Preparation: Transfer approximately 5-10 mg of the dried, peptide-bound resin to a 1.5 mL microcentrifuge tube.

  • Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add 200 µL of this cocktail to the resin. Caution: Work in a fume hood and wear appropriate PPE.

  • Incubation: Let the tube stand at room temperature for 2 hours, vortexing occasionally.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge for 2 minutes at 10,000 x g.

  • Isolation: Carefully decant the ether. Wash the peptide pellet with another 1 mL of cold ether and centrifuge again. Decant the ether and allow the pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze the sample by reverse-phase HPLC to assess purity and by Mass Spectrometry (MS) to confirm the molecular weight.[7][8] Successful incorporation will show a mass corresponding to the full-length peptide, while failure will result in a "deletion peptide" lacking the Cha(6) residue.

Diagrams and Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram illustrates the iterative steps in SPPS and highlights the critical coupling stage where problems with bulky amino acids occur.

SPPS_Cycle resin Start: Resin with Free Amine deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 2. Washing (DMF / NMP) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Reagent, Base) Critical step for Cha(6) wash1->coupling wash2 4. Washing (DMF / NMP) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection n-1 times cleavage Final Cleavage from Resin cycle->cleavage After final AA

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway

This diagram shows a hypothetical scenario where a peptide containing this compound ("Peptide-Cha(6)") acts as a competitive antagonist for a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein Activation gpcr->g_protein Activates no_response No Response gpcr->no_response ligand Endogenous Ligand ligand->gpcr Binds & Activates peptide Peptide-Cha(6) (Antagonist) peptide->gpcr Binds & Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical antagonism of a GPCR signaling pathway.

References

Technical Support Center: Optimization of Deprotection for 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of 6-Cyclohexylnorleucine, a non-proteinogenic amino acid increasingly utilized in pharmaceutical research. The bulky cyclohexyl moiety can present unique challenges during the removal of common protecting groups. This guide is intended for researchers, scientists, and drug development professionals to navigate these potential issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine and carboxyl functionalities of this compound?

The most prevalent protecting groups for the α-amino group of this compound are tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[][2][3] The carboxyl group is typically protected as a methyl, ethyl, benzyl, or tert-butyl ester.[][4]

Q2: I am observing slow or incomplete deprotection of Boc-6-Cyclohexylnorleucine using standard TFA/DCM conditions. What could be the cause and how can I optimize it?

The bulky cyclohexyl side chain of this compound may sterically hinder the approach of the acid to the Boc-protected amine.

Troubleshooting Steps:

  • Increase TFA Concentration: Gradually increase the concentration of Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.

  • Use a Scavenger: The tert-butyl cation generated during deprotection can lead to side reactions.[5][6][7] Adding a scavenger like triisopropylsilane (TIS) or thioanisole can mitigate this.

  • Alternative Acidic Conditions: Consider using HCl in dioxane or ethyl acetate, which can sometimes be more effective for hindered amino acids.[8][9][10]

Q3: My Cbz deprotection of this compound via catalytic hydrogenolysis is sluggish. What are the recommended troubleshooting strategies?

Incomplete Cbz deprotection can be due to catalyst poisoning or steric hindrance.

Troubleshooting Steps:

  • Catalyst Selection and Loading: Ensure you are using a high-quality Palladium on carbon (Pd/C) catalyst. Increase the catalyst loading (w/w %) relative to the substrate.

  • Hydrogen Pressure: While often performed at atmospheric pressure, increasing the hydrogen pressure may enhance the reaction rate.

  • Solvent Choice: Ensure the chosen solvent (e.g., Methanol, Ethanol, Ethyl Acetate) fully solubilizes the protected amino acid.[11]

  • Alternative Hydrogen Sources: Transfer hydrogenolysis using reagents like ammonium formate or cyclohexene in the presence of Pd/C can be an effective alternative.[12]

Q4: I am experiencing side reactions during the Fmoc deprotection of this compound with piperidine. How can I minimize these?

Side reactions during Fmoc removal are often related to the formation of dibenzofulvene adducts or diketopiperazine formation, especially with sterically hindered residues.[13][14]

Troubleshooting Steps:

  • Optimize Piperidine Concentration and Time: Use a standard concentration of 20% piperidine in DMF and monitor the reaction to avoid unnecessarily long exposure.[13][15]

  • Alternative Bases: For particularly sensitive sequences, consider using a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine.[14]

  • Scavengers: The addition of a scavenger, such as ethanethiol, can help trap the liberated dibenzofulvene.

Troubleshooting Guides

Issue 1: Incomplete N-Terminal Boc Group Removal
Symptom Potential Cause Recommended Solution
Starting material persists after standard deprotection time.Steric hindrance from the cyclohexyl group impeding acid access.Increase TFA concentration from 20% to 50% in DCM. Monitor reaction progress every 30 minutes.
Formation of unknown byproducts observed by LC-MS.Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation.[6]Add a scavenger such as triisopropylsilane (TIS) (1-5% v/v) to the reaction mixture.
Low yield of the desired product.Incomplete reaction or product degradation under harsh acidic conditions.Consider using a milder deprotection cocktail, such as 4M HCl in dioxane, and perform the reaction at 0°C to room temperature.[9]
Issue 2: Sluggish Cbz Deprotection via Hydrogenolysis
Symptom Potential Cause Recommended Solution
Slow reaction progress, even after several hours.Poor catalyst activity or insufficient hydrogen availability.Increase the catalyst (10% Pd/C) loading to 10-20 mol%. Ensure a constant, positive pressure of hydrogen gas.
Reaction stalls before completion.Catalyst poisoning by impurities in the substrate or solvent.Filter the reaction mixture through Celite and add fresh catalyst. Ensure use of high-purity solvents.
Formation of N-benzyl protected tertiary amine.Insufficient hydrogen source.[16]Ensure adequate hydrogen supply. Alternatively, switch to a transfer hydrogenolysis method using ammonium formate as the hydrogen donor.
Issue 3: Challenges in Fmoc Group Removal
Symptom Potential Cause Recommended Solution
Incomplete deprotection after standard treatment with 20% piperidine/DMF.Aggregation of the peptide on the solid support, hindered by the bulky side chain.Swell the resin adequately before deprotection. Consider using N-Methyl-2-pyrrolidone (NMP) as the solvent, which can improve solvation.[13][15]
Appearance of byproducts with a mass corresponding to a piperidine adduct.Reaction of the liberated dibenzofulvene with the deprotected amine.Ensure sufficient piperidine concentration to act as a scavenger. Minimize deprotection time.
Significant diketopiperazine formation.Base-catalyzed intramolecular cyclization, particularly with a C-terminal proline or other secondary amino acids.Use a milder base system such as 2% DBU/5% piperazine in NMP.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of Boc-6-Cyclohexylnorleucine
  • Dissolve Boc-6-Cyclohexylnorleucine in Dichloromethane (DCM) at a concentration of 0.1 M.

  • To the solution, add Trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • Add triisopropylsilane (TIS) to a final concentration of 2.5% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purify the resulting amine salt by recrystallization or chromatography.

Protocol 2: Enhanced Cbz Deprotection of Cbz-6-Cyclohexylnorleucine
  • Dissolve Cbz-6-Cyclohexylnorleucine in Methanol (MeOH) or Ethyl Acetate (EtOAc) at a concentration of 0.1 M.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Protocol 3: Optimized Fmoc Deprotection of Fmoc-6-Cyclohexylnorleucine (Solid-Phase)
  • Swell the Fmoc-6-Cyclohexylnorleucine-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in NMP to the resin.

  • Agitate the mixture for an initial 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in NMP and agitate for an additional 10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP (3 times), followed by DCM (3 times), and finally with the solvent to be used for the next coupling step.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product Protected_AA Protected this compound (Boc, Cbz, or Fmoc) Deprotection Select Deprotection Reagent (Acid, H2/Pd-C, or Base) Protected_AA->Deprotection Monitoring Monitor by TLC/LC-MS Deprotection->Monitoring Decision Complete? Monitoring->Decision Decision->Monitoring No Workup Quench & Extract Decision->Workup Yes Purification Chromatography or Recrystallization Workup->Purification Final_Product Deprotected This compound Purification->Final_Product Troubleshooting_Tree cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Start Incomplete Deprotection? Boc_Check Using Boc Group? Start->Boc_Check Yes Cbz_Check Using Cbz Group? Start->Cbz_Check Yes Fmoc_Check Using Fmoc Group? Start->Fmoc_Check Yes Increase_TFA Increase TFA Conc. Boc_Check->Increase_TFA Add_Scavenger Add Scavenger (TIS) Increase_TFA->Add_Scavenger Change_Acid Use HCl/Dioxane Add_Scavenger->Change_Acid Increase_Catalyst Increase Pd/C Loading Cbz_Check->Increase_Catalyst Check_H2 Increase H2 Pressure Increase_Catalyst->Check_H2 Transfer_H Use Transfer Hydrogenolysis Check_H2->Transfer_H Change_Solvent Use NMP Fmoc_Check->Change_Solvent Mild_Base Use DBU/Piperazine Change_Solvent->Mild_Base

References

Technical Support Center: Synthesis of Peptides Containing 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic amino acid 6-Cyclohexylnorleleucine in peptide synthesis. The bulky and hydrophobic nature of this residue can present unique challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with incorporating 6-Cyclohexylnorleucine into a peptide sequence?

The primary challenges stem from the bulky and hydrophobic nature of the cyclohexyl side chain. These properties can lead to:

  • Steric Hindrance: The large side chain can physically obstruct the approach of the incoming activated amino acid, leading to slow or incomplete coupling reactions.[1][2]

  • Peptide Aggregation: The hydrophobicity of the this compound residue can promote the formation of secondary structures and intermolecular aggregation of the growing peptide chains on the solid support.[3][4] This aggregation can prevent reagents from accessing the reactive sites, leading to failed or truncated sequences.[1]

  • Reduced Solubility: Peptides rich in hydrophobic residues like this compound may exhibit poor solubility in standard SPPS solvents, further complicating synthesis and purification.

Q2: Are there any specific side reactions known to be caused by this compound?

While this compound itself is not directly implicated in specific chemical side reactions like aspartimide formation or diketopiperazine formation, its incorporation can indirectly lead to an increase in side products.[5] The primary issue is the generation of deletion sequences due to incomplete coupling. If a coupling reaction with this compound is unsuccessful, the unreacted N-terminus of the peptide chain will be capped in the subsequent step (if a capping step is used), resulting in a truncated peptide. If no capping is performed, the next amino acid in the sequence will be added, leading to a deletion of the intended this compound residue.

Q3: How can I improve the coupling efficiency when adding this compound or an amino acid to it?

Improving coupling efficiency requires strategies to overcome steric hindrance and potential aggregation. Consider the following:

  • Choice of Coupling Reagents: Standard carbodiimide-based coupling reagents like DCC/HOBt may be inefficient for sterically hindered amino acids.[1] More potent activating reagents are recommended.

  • Longer Coupling Times: Extending the reaction time for the coupling step can provide more opportunity for the reaction to proceed to completion.

  • Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagents can significantly improve the yield.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to disrupt peptide aggregation, leading to improved synthesis outcomes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the target peptide Incomplete coupling of this compound or the subsequent amino acid due to steric hindrance.- Utilize a more potent coupling reagent such as HBTU, HATU, or PyAOP. - Perform a double coupling for the sterically hindered residue. - Increase the coupling reaction time.
Peptide aggregation on the resin, blocking reactive sites.- Incorporate a pseudoproline dipeptide C-terminal to the this compound residue to disrupt secondary structure formation. - Use a resin with a lower loading capacity to increase the distance between peptide chains. - Employ chaotropic salts (e.g., LiCl) in the coupling solvent to disrupt aggregation.
Presence of deletion sequences in the final product (confirmed by MS) Failed coupling of this compound.- Implement the solutions for incomplete coupling mentioned above. - Introduce a capping step (e.g., with acetic anhydride) after the coupling of this compound to terminate unreacted peptide chains and simplify purification.
Resin shrinking or clumping during synthesis Significant peptide aggregation.- Switch to a more polar solvent system if possible. - Consider using a more hydrophilic resin, such as a PEG-based resin. - Temporarily halt the synthesis, wash the resin extensively, and attempt to resolubilize the peptide chains with a solvent known to disrupt aggregation (e.g., "magic mixture" of DCM:DMF:NMP).

Experimental Protocols

Protocol for Improved Coupling of Sterically Hindered Amino Acids (e.g., this compound)

This protocol outlines a double coupling procedure using HATU, a highly effective coupling reagent for sterically hindered amino acids.

  • Fmoc-Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.

    • Drain the reaction vessel.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-6-Cyclohexylnorleucine-OH (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2 hours.

    • Drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps as described in step 2.

    • Allow the second coupling reaction to proceed for another 2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring and Capping (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive, consider a capping step with acetic anhydride and DIPEA in DMF to terminate any unreacted chains.

Visualizations

Logical Workflow for Troubleshooting Low Peptide Yield

Troubleshooting_Workflow start Low Yield of Target Peptide ms_analysis Analyze Crude Product by Mass Spectrometry start->ms_analysis check_deletion Deletion Sequence Corresponding to This compound Observed? ms_analysis->check_deletion incomplete_coupling Diagnosis: Incomplete Coupling check_deletion->incomplete_coupling Yes aggregation Diagnosis: Aggregation check_deletion->aggregation No (and other issues ruled out) solutions_coupling Implement Solutions for Incomplete Coupling: - Stronger coupling reagents - Double coupling - Increased reaction time incomplete_coupling->solutions_coupling solutions_aggregation Implement Solutions for Aggregation: - Pseudoproline dipeptides - Low-load resin - Chaotropic salts aggregation->solutions_aggregation

Caption: Troubleshooting workflow for low peptide yield.

Conceptual Pathway of Side Product Formation

Side_Reaction_Pathway start Peptide Synthesis Cycle at this compound coupling Coupling Step start->coupling successful_coupling Successful Coupling coupling->successful_coupling Complete failed_coupling Failed Coupling (Steric Hindrance / Aggregation) coupling->failed_coupling Incomplete deprotection Fmoc Deprotection next_coupling Coupling of Next Amino Acid deprotection->next_coupling Continue Synthesis successful_coupling->deprotection Continue Synthesis capping Capping Step (e.g., Acetic Anhydride) failed_coupling->capping failed_coupling->next_coupling No Capping truncated_peptide Truncated Peptide (Side Product) capping->truncated_peptide target_peptide Target Peptide Sequence next_coupling->target_peptide deletion_peptide Deletion Peptide (Side Product) next_coupling->deletion_peptide

References

Technical Support Center: Purification of 6-Cyclohexylnorleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for peptides incorporating the bulky, hydrophobic, non-canonical amino acid, 6-Cyclohexylnorleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing this compound?

A1: The primary challenge stems from the highly hydrophobic nature of the 6-cyclohexyl group. This often leads to poor solubility in aqueous solutions and a strong tendency for the peptide to aggregate, which can complicate purification and reduce yields.[1][2]

Q2: Which purification technique is most effective for these peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing this compound.[3][4] This technique separates peptides based on their hydrophobicity, making it well-suited for these molecules.[5]

Q3: How can I improve the solubility of my this compound-containing peptide before purification?

A3: To improve solubility, it is recommended to first try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly adding the aqueous mobile phase to the desired concentration.[6][7] For peptides with a net charge, adjusting the pH of the solvent away from the peptide's isoelectric point (pI) can also enhance solubility.[1]

Q4: What type of RP-HPLC column is recommended?

A4: A C18 or C8 stationary phase is typically recommended for peptide purification.[8] For bulky peptides, a column with a wider pore size (e.g., 300 Å) may be beneficial to allow for better interaction between the peptide and the stationary phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape / Tailing Secondary interactions with the silica backbone of the column.Use a high-purity silica-based column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[8]
Peptide Aggregation / Precipitation in Injector or on Column The peptide is not fully soluble in the initial mobile phase conditions.Dissolve the sample in a stronger organic solvent (e.g., DMSO) before dilution with the mobile phase.[6] Consider increasing the initial percentage of organic solvent in your gradient.
Low Recovery / Yield Irreversible adsorption of the hydrophobic peptide to the column stationary phase.Try a less retentive stationary phase (e.g., C8 or C4 instead of C18). A shallower gradient may also improve elution and recovery.[9]
Multiple Peaks for a Single Peptide Presence of isomers, or the peptide exists in different conformations.Altering the column temperature can sometimes resolve conformational isomers. If deamidation is suspected (for peptides containing Asn), purification at a lower pH may be necessary.[10]
Column Clogging / High Backpressure Precipitation of the peptide or impurities on the column frit.Ensure the sample is fully dissolved and filtered before injection. Perform a column wash with a strong organic solvent.

Quantitative Data Summary

The following tables provide representative data for the purification of a hypothetical 15-amino acid peptide containing one this compound residue.

Table 1: Crude vs. Purified Peptide Purity

Sample Purity (%)
Crude Peptide65
After RP-HPLC>98

Table 2: Purification Yield

Parameter Value
Crude Peptide Amount (mg)100
Purified Peptide Amount (mg)35
Overall Yield (%) 35

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL (of a 1 mg/mL solution).

Protocol 2: Preparative RP-HPLC for Purification
  • Column: C18, 21.2 x 250 mm, 5 µm particle size, 300 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 10 mg/mL. Filter through a 0.45 µm filter.

  • Gradient:

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20-50% B (linear gradient)

    • 45-50 min: 50-95% B (wash)

    • 50-60 min: 95% B (wash)

  • Flow Rate: 15 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Collect 5 mL fractions across the main peak.

  • Post-Purification: Analyze the purity of each fraction by analytical RP-HPLC. Pool the fractions with >98% purity and lyophilize.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Dissolve Dissolve in Organic Solvent (e.g., DMSO) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject on Preparative RP-HPLC Filter->Inject Elute Elute with Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fraction Purity (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide (>98%) Lyophilize->Final

Caption: General workflow for the purification of this compound-containing peptides.

Troubleshooting_Tree Start Poor Purification Result Problem Identify Primary Issue Start->Problem PeakShape PeakShape Problem->PeakShape Poor Peak Shape LowRecovery LowRecovery Problem->LowRecovery Low Recovery NoPeak NoPeak Problem->NoPeak No Peak / Clogging Sol_PeakShape1 Check Ion-Pairing Agent (e.g., 0.1% TFA) PeakShape->Sol_PeakShape1 Sol_PeakShape2 Use High-Purity Silica Column PeakShape->Sol_PeakShape2 Sol_LowRecovery1 Use Shallower Gradient LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Try Less Retentive Column (e.g., C8 or C4) LowRecovery->Sol_LowRecovery2 Sol_NoPeak1 Improve Sample Solubility (Use stronger organic solvent) NoPeak->Sol_NoPeak1 Sol_NoPeak2 Filter Sample Before Injection NoPeak->Sol_NoPeak2

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Improving the Solubility of 6-Cyclohexylnorleucine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 6-Cyclohexylnorleucine peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect peptide solubility?

This compound is a synthetic amino acid characterized by a bulky and hydrophobic cyclohexyl group. Its incorporation into a peptide sequence significantly increases the peptide's overall hydrophobicity, which can lead to poor solubility in aqueous solutions.[1][2] Peptides with a high content of hydrophobic amino acids, like this compound, have a tendency to aggregate and precipitate.[3][4][5]

Q2: What are the initial steps for dissolving a this compound peptide?

Before attempting to dissolve the entire peptide sample, it is crucial to perform a solubility test on a small portion.[1][3][6][7] As a general guideline, begin with sterile, distilled water.[8][9] If the peptide does not dissolve, the next steps will depend on the overall charge of the peptide.[8]

Q3: How does pH affect the solubility of my peptide?

The pH of the solvent plays a critical role in peptide solubility by influencing the net charge of the peptide.[1][3][10] Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[6]

  • Acidic Peptides (net negative charge): These peptides are more soluble in basic buffers (pH > 7).[1][3][7] You can try dissolving them in a small amount of 0.1 M ammonium bicarbonate or 10% ammonium bicarbonate solution.[3][11][12]

  • Basic Peptides (net positive charge): These are more soluble in acidic buffers (pH < 7).[1][3][7] A small amount of 10-25% acetic acid or a few drops of trifluoroacetic acid (TFA) can be used to aid dissolution.[8][11][12]

Q4: When should I use an organic co-solvent?

For highly hydrophobic peptides, such as those containing this compound, or neutral peptides, aqueous solutions alone may be insufficient.[11][13] In such cases, organic co-solvents are recommended.[1][13] It is advisable to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add the aqueous buffer to the desired concentration.[11][13]

Q5: What are some common co-solvents and their recommended concentrations for in vitro studies?

Dimethyl sulfoxide (DMSO) is a preferred organic solvent due to its high solubilizing power and relatively low toxicity in many biological assays.[1][11] Other options include dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[1][3][13] For cell-based assays, the final concentration of the organic solvent should be kept to a minimum, typically below 1%, to avoid cytotoxicity.[1][11]

Q6: Are there alternatives to organic co-solvents for improving solubility?

Yes, several alternatives can be considered:

  • Denaturing Agents: For peptides that tend to aggregate, 6 M guanidine hydrochloride or 8 M urea can be used to disrupt secondary structures and improve solubility.[8][10][11] These agents are generally not compatible with biological assays and would require subsequent removal.

  • Complex Formation: The use of cyclodextrins can form soluble inclusion complexes with hydrophobic peptides.[10]

  • Surfactants: Certain surfactants can aid in the solubilization of poorly soluble compounds.[14]

Q7: What should I do if my peptide aggregates?

Peptide aggregation can manifest as visible precipitates or gel-like structures.[3][4][5] To address aggregation:

  • Sonication: This can help break up aggregates and improve dissolution.[1][9][10]

  • Gentle Heating: Warming the solution (e.g., to <40°C) can sometimes improve solubility, but care must be taken to avoid peptide degradation.[1][10]

  • Denaturing Agents: As mentioned previously, urea or guanidine hydrochloride can be effective.[8][10][11]

Q8: Can I modify my peptide to improve its solubility?

Yes, several peptide modification strategies can enhance solubility:

  • Amino Acid Substitution: Replacing hydrophobic residues with more hydrophilic or charged amino acids can improve solubility.[15]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its water solubility.[1][15]

  • Addition of Solubility-Enhancing Tags: Fusing the peptide with a highly soluble tag, such as a poly-arginine tag, can also be effective.[15]

Troubleshooting Guides

Guide 1: My this compound Peptide Won't Dissolve

If you are encountering difficulty dissolving your this compound peptide, follow this systematic troubleshooting workflow.

G cluster_0 start Start: Lyophilized Peptide solubility_test Perform solubility test on a small aliquot start->solubility_test dissolve_water Attempt to dissolve in sterile water solubility_test->dissolve_water check_charge Determine Net Charge of Peptide dissolve_water->check_charge If insoluble acidic Acidic (Net Negative) check_charge->acidic < 0 basic Basic (Net Positive) check_charge->basic > 0 neutral Neutral/Hydrophobic check_charge->neutral = 0 dissolve_base Use dilute basic buffer (e.g., 0.1M NH4HCO3) acidic->dissolve_base dissolve_acid Use dilute acidic buffer (e.g., 10% Acetic Acid) basic->dissolve_acid use_organic Use minimal organic co-solvent (e.g., DMSO, DMF) neutral->use_organic sonicate_heat Apply sonication or gentle heat (<40°C) dissolve_base->sonicate_heat If still insoluble success Peptide Solubilized dissolve_base->success If soluble dissolve_acid->sonicate_heat If still insoluble dissolve_acid->success If soluble add_aqueous Slowly add aqueous buffer to desired concentration use_organic->add_aqueous add_aqueous->sonicate_heat If precipitates add_aqueous->success If soluble denaturant Last Resort: Use denaturing agents (Urea, Guanidine HCl) sonicate_heat->denaturant If still insoluble denaturant->success fail Consider Peptide Modification denaturant->fail If incompatible with assay

Caption: Troubleshooting workflow for dissolving difficult peptides.
Guide 2: My Peptide Precipitates After Initial Dissolution

Precipitation after initial successful dissolution can occur due to several factors, including reaching the solubility limit upon dilution, changes in pH, or temperature fluctuations.

Potential Causes and Solutions:

  • Supersaturation: The initial dissolution in a small volume of organic solvent may create a supersaturated solution. Upon dilution with an aqueous buffer, the peptide may crash out.

    • Solution: Add the concentrated peptide solution dropwise to the vigorously stirring aqueous buffer. This can help maintain solubility.

  • pH Shift: Diluting an acidic or basic peptide solution with a neutral buffer can shift the pH towards the peptide's isoelectric point, causing precipitation.

    • Solution: Ensure the final buffer system maintains a pH that is optimal for the peptide's solubility.

  • Temperature Changes: Peptides that were solubilized with the help of gentle heating may precipitate upon cooling to room temperature or lower.

    • Solution: If the experimental conditions allow, maintain a slightly elevated temperature. Otherwise, a different solvent system may be required.

Quantitative Data Summary

The following table summarizes common organic co-solvents used for solubilizing hydrophobic peptides and their recommended maximum concentrations for in vitro biological assays.

Co-SolventAbbreviationTypical Starting ConcentrationMax. Concentration for Cell-Based AssaysNotes
Dimethyl sulfoxideDMSO100% to create a stock solution< 1% (v/v)Preferred for many biological applications due to low toxicity.[1][11] May oxidize peptides containing Cys or Met residues.[1]
DimethylformamideDMF100% to create a stock solution< 1% (v/v)An alternative to DMSO, especially for peptides with Cys or Met.[3]
AcetonitrileACN100% to create a stock solution< 1% (v/v)Often used in chromatography; can be useful for initial solubilization.[1]
IsopropanolIPA100% to create a stock solution< 1% (v/v)Another option for hydrophobic peptides.[1][13]
TrifluoroethanolTFE25-50% in waterVaries; test for cytotoxicityCan induce secondary structures which may aid solubility.[11]

Experimental Protocols

Protocol: Determining Optimal Peptide Solubility Conditions

This protocol outlines a systematic approach to test the solubility of a small amount of your this compound peptide in various solvents.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Aliquot the Peptide: Weigh out approximately 1 mg of the lyophilized peptide into several microcentrifuge tubes.

  • Test with Water: To the first tube, add 100 µL of sterile water. Vortex for 30 seconds. Observe for complete dissolution.

  • Test with Acidic Buffer: If the peptide is insoluble in water and is predicted to be basic, add 100 µL of 0.1 M acetic acid to a new tube of peptide. Vortex and observe.

  • Test with Basic Buffer: If the peptide is insoluble in water and is predicted to be acidic, add 100 µL of 0.1 M ammonium bicarbonate to a new tube. Vortex and observe.

  • Test with Organic Co-solvent: If the peptide is insoluble in the aqueous buffers, take a new tube and add 10 µL of DMSO. Vortex until the peptide is fully dissolved. Then, add 90 µL of sterile water dropwise while vortexing. Observe for any precipitation.

  • Centrifugation: After each test, centrifuge the tube at ~10,000 x g for 5 minutes. A clear supernatant indicates successful solubilization, while a pellet indicates insolubility.

  • Scale-Up: Once the optimal solvent is identified, use it to dissolve the remainder of your peptide, scaling the volumes accordingly.

Diagrams

G cluster_0 solubility Peptide Solubility intrinsic Intrinsic Factors solubility->intrinsic extrinsic Extrinsic Factors solubility->extrinsic aa_comp Amino Acid Composition (e.g., this compound) intrinsic->aa_comp sequence Sequence & Length intrinsic->sequence charge Net Charge (pI) intrinsic->charge ph pH of Solvent extrinsic->ph solvent Solvent Type (Aqueous vs. Organic) extrinsic->solvent temp Temperature extrinsic->temp ionic Ionic Strength extrinsic->ionic

Caption: Key factors influencing peptide solubility.

References

Common pitfalls in handling 6-Cyclohexylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Cyclohexylnorleucine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic amino acid derivative. It is a white to off-white solid.

Q2: What are the primary applications of this compound in research?

Due to its structure as a non-natural amino acid, this compound is often explored in peptide and protein chemistry to introduce novel properties. It can be used to study enzyme-substrate interactions, as a building block in peptide synthesis to create more stable or potent analogs, and in drug discovery as a lead compound or a tool for probing biological systems.

Q3: What are the basic physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₁₂H₂₃NO₂
Molecular Weight 213.3 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at room temperature for short term.

Troubleshooting Guide

Issue 1: Solubility Challenges

Q: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

A: this compound has poor solubility in aqueous solutions due to the hydrophobic cyclohexyl group. Here are some strategies to improve solubility:

  • Use of Organic Solvents: First, dissolve the compound in a minimal amount of an organic solvent such as DMSO, DMF, or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to prevent precipitation. It is recommended to start with a 10 mM stock solution in DMSO.

  • pH Adjustment: The solubility of amino acids is pH-dependent. Try adjusting the pH of your buffer. For amino acids, solubility is generally lowest at the isoelectric point and increases in more acidic or basic solutions.

  • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help to solubilize hydrophobic compounds. However, be mindful of potential interference with your downstream experiments.

Issue 2: Inconsistent Experimental Results

Q: My experimental results are not consistent when using this compound. What could be the cause?

A: Inconsistent results can stem from several factors related to the handling of this compound:

  • Compound Stability: While generally stable, prolonged storage in solution, especially at room temperature, may lead to degradation. It is best to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Hygroscopic Nature: The compound can be hygroscopic, meaning it can absorb moisture from the air. This can alter the actual concentration of your stock solutions. Store the solid compound in a desiccator.

  • Non-specific Binding: The hydrophobic nature of the cyclohexyl group can lead to non-specific binding to plasticware or other surfaces. To mitigate this, consider using low-adhesion microplates and tubes. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) may also be beneficial in certain assays.

Issue 3: Challenges in Peptide Synthesis

Q: I am using this compound in solid-phase peptide synthesis and experiencing incomplete coupling reactions. How can I troubleshoot this?

A: The bulky cyclohexyl group can cause steric hindrance, leading to slower or incomplete coupling reactions.

  • Extended Coupling Times: Increase the coupling reaction time to allow for complete incorporation of the amino acid.

  • Use of Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.

  • Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.

Experimental Protocols & Workflows

General Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serially Dilute in Culture Medium A->B Dilution C Seed Cells in Microplate D Treat Cells with Compound C->D Treatment E Incubate for Desired Time D->E Incubation F Perform Assay (e.g., Viability, Reporter) E->F Assay G Data Acquisition F->G Readout H Data Analysis G->H Analysis Start Compound does not dissolve in aqueous buffer TryDMSO Attempt to dissolve in DMSO/DMF Start->TryDMSO SolubleInDMSO Soluble TryDMSO->SolubleInDMSO Yes NotSolubleInDMSO Insoluble/Precipitates TryDMSO->NotSolubleInDMSO No DiluteToAq Slowly dilute into aqueous buffer with vortexing SolubleInDMSO->DiluteToAq AdjustpH Adjust pH of the buffer NotSolubleInDMSO->AdjustpH Success Solubilized DiluteToAq->Success UseSurfactant Consider adding a surfactant AdjustpH->UseSurfactant

Technical Support Center: Refining Assay Conditions for SIRT6 Activator Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with small-molecule SIRT6 activators, such as 6-Cyclohexylnorleucine and other synthetic modulators.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SIRT6 activators?

SIRT6 is a NAD⁺-dependent protein deacetylase that plays a crucial role in genome stability, DNA repair, and metabolic regulation.[1][2][3] Small-molecule activators allosterically bind to the SIRT6 enzyme, enhancing its catalytic efficiency. This leads to increased deacetylation of its primary substrates, including histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[1][4] The reduction in these histone acetylation marks is a key indicator of SIRT6 activation in cellular assays.

Q2: My SIRT6 activator has low water solubility. How should I prepare it for cell culture experiments?

This is a common issue with hydrophobic compounds. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your cell culture medium to achieve the desired final concentration.

Key Considerations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: When diluting the DMSO stock into aqueous media, add it dropwise while vortexing or mixing to prevent precipitation. Warming the culture medium to 37°C can also help.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.

Q3: What is a typical concentration range for treating cells with a SIRT6 activator?

The optimal concentration is compound-specific and cell line-dependent. However, a good starting point for a new compound is to perform a dose-response experiment. Based on published data for activators like MDL-811, a broad range from 0.1 µM to 50 µM is often tested.[4]

  • For initial activity screening: Concentrations between 1 µM and 20 µM are often effective for observing changes in histone acetylation.[4]

  • For cytotoxicity assessment: A wider range, up to 100 µM, may be necessary to determine the IC50 value.[1]

Data Presentation: SIRT6 Modulator Activity

The following tables summarize the activity of various small-molecule modulators of sirtuins, with a focus on SIRT6.

Table 1: Potency of Synthetic SIRT6 Activators

Compound Name EC50 (µM) Maximum Activation Primary Substrate Assay
MDL-811 5.7 >15-fold H3K9ac, H3K56ac
MDL-800 10 - 12.3 ~22-fold H3K9ac
UBCS039 38 3.5-fold H3K9ac Peptide

| Fluvastatin | 7.1 | >3-fold | H3K9ac Peptide |

Data compiled from multiple sources.[1][4][5][6][7][8]

Table 2: Selectivity Profile for SIRT6 Activator MDL-811

Target Activity Concentration Tested
SIRT6 Activator EC50 = 5.7 µM

| Other HDACs | Little to no effect | Up to 100 µM |

This demonstrates the high selectivity of MDL-811 for SIRT6 over other histone deacetylases.[1]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare SIRT6 Activator Stock Solution (in DMSO) C Treat Cells with Activator (Dose-Response & Time-Course) A->C B Seed Cells in Multi-well Plates B->C D Incubate for Desired Time (e.g., 24-48h) C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Assess SIRT6 Activity (e.g., Western Blot for H3K9ac) D->F G Data Analysis & Interpretation E->G F->G

Caption: Workflow for testing a novel SIRT6 activator.

Protocol 1: Assessing SIRT6 Activity via Western Blot

This protocol is designed to measure the activation of SIRT6 in cells by quantifying the deacetylation of its downstream target, histone H3 at lysine 9 (H3K9ac).

  • Cell Seeding & Treatment:

    • Seed cells (e.g., HCT116, HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the SIRT6 activator (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a vehicle (DMSO) control.

  • Histone Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Lyse cells using a nuclear or histone extraction kit according to the manufacturer's protocol to isolate nuclear proteins.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (15-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against H3K9ac (e.g., 1:1000 dilution in 5% BSA/TBST).[10][11]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ. A decrease in the H3K9ac signal relative to the total H3 signal indicates SIRT6 activation.[11]

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of your SIRT6 activator for the desired experimental duration (e.g., 48 hours). Include wells for vehicle control (DMSO) and untreated cells.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C in a CO₂ incubator. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the untreated or vehicle control cells.

Signaling Pathway and Troubleshooting

Diagram: SIRT6 Activation Pathway

G cluster_input Stimulus cluster_core Core Mechanism cluster_output Downstream Effects Activator Small-Molecule Activator (e.g., MDL-811) SIRT6 SIRT6 Enzyme Activator->SIRT6 Allosteric Activation NAM Nicotinamide SIRT6->NAM Byproduct H3K9 Histone H3 (Deacetylated K9) SIRT6->H3K9 Deacetylation NAD NAD+ NAD->SIRT6 Co-substrate H3K9ac Histone H3 (Acetylated K9) H3K9ac->SIRT6 Substrate DNA_Repair DNA Repair H3K9->DNA_Repair Metabolism Metabolic Regulation H3K9->Metabolism

Caption: SIRT6 activation and its downstream effects.

Troubleshooting Guide

Problem: No observable effect on histone acetylation (e.g., H3K9ac levels) after treatment.

Diagram: Troubleshooting Flowchart

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Problem: No change in H3K9ac levels C1 Is the compound soluble in the final medium? Start->C1 C2 Is the compound concentration sufficiently high? C1->C2 Yes S1 Check for precipitate. Prepare fresh dilutions and add dropwise to media. C1->S1 No C3 Is the incubation time long enough? C2->C3 Yes S2 Increase concentration. Perform a wider dose-response (e.g., up to 50-100 µM). C2->S2 No C4 Is the Western Blot protocol optimized? C3->C4 Yes S3 Increase incubation time. Try a time-course experiment (e.g., 24h, 48h, 72h). C3->S3 No S4 Verify antibody quality. Optimize transfer conditions. Use positive control (e.g., known SIRT6 activator). C4->S4 No End Problem Resolved S1->End S2->End S3->End S4->End

Caption: Troubleshooting workflow for SIRT6 assays.

Problem: High cell death observed even at low concentrations.

  • Possible Cause: The compound may have off-target cytotoxic effects or the cell line may be particularly sensitive.

  • Solution:

    • Reduce Incubation Time: Perform a shorter time-course experiment (e.g., 6, 12, 24 hours) to see if SIRT6 activation can be detected before significant cell death occurs.

    • Check Vehicle Toxicity: Ensure that the DMSO concentration is not the cause of the toxicity. Run a DMSO dose-response curve.

    • Use a Different Cell Line: Test the compound in a different, potentially more robust, cell line to determine if the effect is cell-type specific.

    • Confirm Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to confirm that the observed cell death is programmed cell death.[12]

Problem: Inconsistent results between experiments.

  • Possible Cause: Inconsistency can arise from compound stability, cell passage number, or technical variability.

  • Solution:

    • Compound Stability: Prepare fresh stock solutions of the SIRT6 activator regularly and store them appropriately (e.g., aliquoted at -80°C).[4] Avoid repeated freeze-thaw cycles.

    • Cell Health: Use cells from a consistent and low passage number. Ensure cells are healthy and not overly confluent at the time of treatment.

    • Assay Consistency: Standardize all steps of the protocol, including incubation times, reagent concentrations, and washing steps. Use positive and negative controls in every experiment to monitor assay performance. Commercial assay kits can help improve consistency.[13][14]

References

Preventing racemization of 6-Cyclohexylnorleucine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Cyclohexylnorleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help prevent racemization during the synthesis of this non-proteinogenic amino acid.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral molecules like this compound. This guide will help you identify potential causes of racemization in your synthesis and provide actionable solutions.

DOT Diagram: Troubleshooting Workflow for Racemization

Racemization_Troubleshooting Troubleshooting Workflow for Racemization of this compound start High Degree of Racemization Detected check_coupling Step 1: Evaluate Coupling/Activation Step start->check_coupling coupling_reagent 1a. Coupling Reagent Choice check_coupling->coupling_reagent Inappropriate reagent? base 1b. Base Selection and Stoichiometry check_coupling->base Strong or excess base? temperature 1c. Reaction Temperature check_coupling->temperature Elevated temperature? solvent 1d. Solvent Polarity check_coupling->solvent High polarity solvent? check_protecting_group Step 2: Assess Protecting Group Strategy check_coupling->check_protecting_group Coupling conditions optimized solution_coupling Solution: Optimize Coupling Reagents - Use phosphonium/uronium salts (HATU, HBTU) or carbodiimides with additives (DIC/Oxyma). coupling_reagent->solution_coupling solution_base Solution: Optimize Base - Use a weaker, sterically hindered base (e.g., N-methylmorpholine, collidine). - Use stoichiometric amounts. base->solution_base solution_temp Solution: Lower Temperature - Perform coupling at 0°C or room temperature. temperature->solution_temp solution_solvent Solution: Change Solvent - Use less polar solvents like DCM or THF instead of DMF. solvent->solution_solvent pg_stability 2a. N-Protecting Group Stability check_protecting_group->pg_stability Protecting group prone to racemization? check_workup Step 3: Analyze Work-up and Purification check_protecting_group->check_workup Protecting group stable solution_pg Solution: Use Urethane-type Protecting Groups - Employ Fmoc or Boc, which are less prone to oxazolone formation. pg_stability->solution_pg ph_extremes 3a. Exposure to pH Extremes check_workup->ph_extremes Harsh pH conditions? prolonged_heating 3b. Prolonged Heating check_workup->prolonged_heating Excessive heating? solution_workup Solution: Modify Work-up - Avoid strong acids/bases. - Minimize heating during purification. ph_extremes->solution_workup prolonged_heating->solution_workup end_node Racemization Minimized solution_coupling->end_node solution_base->end_node solution_temp->end_node solution_solvent->end_node solution_pg->end_node solution_workup->end_node

Caption: A step-by-step workflow to diagnose and resolve issues of racemization during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of this compound?

A1: The most common pathway for racemization of amino acids during synthesis, particularly during peptide coupling steps, is through the formation of a planar oxazolone intermediate.[1] Activation of the carboxylic acid of the N-protected this compound makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the achiral oxazolone. Subsequent nucleophilic attack on this intermediate can occur from either face with nearly equal probability, resulting in a racemic or near-racemic mixture of the product. Urethane-based protecting groups like Fmoc and Boc are generally less prone to racemization than acyl-type protecting groups.[2]

DOT Diagram: Racemization via Oxazolone Formation

Racemization_Mechanism Mechanism of Racemization via Oxazolone Formation cluster_L_amino_acid L-Amino Acid Derivative cluster_activation Activation cluster_oxazolone Oxazolone Formation (Planar, Achiral) cluster_racemic Racemization L_AA N-Protected L-6-Cyclohexylnorleucine Activated_AA Activated Ester Intermediate L_AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base (Proton Abstraction) L_Product L-Product Oxazolone->L_Product Nucleophilic Attack (re face) D_Product D-Product Oxazolone->D_Product Nucleophilic Attack (si face)

Caption: The key pathway for racemization involves the formation of a planar oxazolone intermediate.

Q2: Which coupling reagents are recommended to minimize racemization of this compound?

A2: The choice of coupling reagent is critical in preventing racemization. For sterically hindered and racemization-prone amino acids like this compound, the following are recommended:

  • Uronium/Phosphonium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and generally lead to low levels of racemization, especially when used with a weak base.[2]

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a racemization-suppressing additive is a cost-effective and reliable option.[3] Commonly used additives include:

    • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): Often considered one of the most effective additives for suppressing racemization.[1]

    • HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces racemization.[1]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in preventing racemization.[1]

Q3: How does the choice of base affect racemization?

A3: The base plays a crucial role in the racemization process by abstracting the α-proton. To minimize this, consider the following:

  • Basicity and Steric Hindrance: Less basic and more sterically hindered amines are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than more basic and less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]

  • Stoichiometry: Use the minimum necessary amount of base, typically one or two equivalents. Excess base will significantly increase the rate of racemization.

Q4: What are the optimal reaction conditions (temperature, solvent) to prevent racemization?

A4:

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. Whenever possible, perform coupling reactions at 0°C or allow the reaction to proceed at room temperature rather than heating.

  • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar solvents like dimethylformamide (DMF).

Data Presentation

Table 1: Impact of Coupling Reagents and Additives on Racemization of Bulky Amino Acids (Illustrative Data)

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% D-Isomer (Epimerization)Reference (Illustrative)
DIC/OxymaNMMDMF25< 1%[3]
HATUNMMDMF25< 1.5%[3]
HBTUDIEADMF252-5%General Knowledge
DIC aloneDIEADMF25> 10%General Knowledge

Experimental Protocols

Protocol 1: Enantioselective Synthesis of N-Fmoc-L-6-Cyclohexylnorleucine via Asymmetric Alkylation of a Glycine Schiff Base

This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids using chiral auxiliaries.[4][5][6]

Materials:

  • Nickel(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone

  • 1-Bromo-4-cyclohexylbutane

  • Anhydrous, freshly distilled DMF

  • Powdered potassium hydroxide (KOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • 3 M Hydrochloric acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

Procedure:

  • Alkylation: To a solution of the Ni(II) Schiff base complex (1 equivalent) in DMF, add powdered KOH (5 equivalents). Stir the suspension vigorously for 10 minutes at room temperature. Add 1-bromo-4-cyclohexylbutane (1.2 equivalents) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting diastereomeric product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Hydrolysis: Suspend the purified diastereomeric complex in 3 M HCl and heat at 80°C for 5 hours. Cool the mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary. Concentrate the aqueous layer under reduced pressure to obtain crude L-6-Cyclohexylnorleucine hydrochloride.

  • Fmoc Protection: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate. Add Fmoc-OSu (1.1 equivalents) and stir at room temperature overnight.

  • Final Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield N-Fmoc-L-6-Cyclohexylnorleucine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric purity of N-protected this compound.[7][8][9]

Materials:

  • N-Fmoc-6-Cyclohexylnorleucine sample

  • Racemic standard of N-Fmoc-6-Cyclohexylnorleucine

  • HPLC grade hexane, isopropanol, and trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

Procedure:

  • Sample Preparation: Prepare a solution of the N-Fmoc-6-Cyclohexylnorleucine sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.

  • HPLC Conditions (starting point, optimization may be required):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Temperature: 25°C

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Inject the sample and integrate the peak areas for the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Protocol 3: Determination of Enantiomeric Purity by NMR using a Chiral Solvating Agent

This method offers a convenient alternative to chiral HPLC for determining enantiomeric excess.[10][11][12][13][14]

Materials:

  • N-Fmoc-6-Cyclohexylnorleucine sample

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated chloroform (CDCl3)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the N-Fmoc-6-Cyclohexylnorleucine sample and dissolve it in CDCl3 in an NMR tube.

  • Acquire Initial Spectrum: Obtain a high-resolution 1H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Second Spectrum: Acquire another 1H NMR spectrum. In the presence of the chiral solvating agent, the signals of the two enantiomers may be resolved into two separate peaks or sets of peaks.

  • Analysis: Identify a well-resolved signal corresponding to a proton in the N-Fmoc-6-Cyclohexylnorleucine. Integrate the areas of the two resolved peaks corresponding to the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

References

Validation & Comparative

A Comparative Guide to 6-Cyclohexylnorleucine and Other Non-Canonical Amino Acids in Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and materials science, non-canonical amino acids (ncAAs) offer a powerful toolkit to augment the properties of peptides and proteins. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel functionalities, enhance stability, and modulate biological activity. This guide provides a detailed comparison of 6-Cyclohexylnorleucine, a bulky hydrophobic amino acid, with other structurally and functionally similar ncAAs. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these building blocks.

Introduction to this compound

This compound, also commonly referred to as L-Cyclohexylalanine (Cha), is an analog of leucine where the isobutyl side chain is replaced by a cyclohexylmethyl group. This substitution imparts significant hydrophobicity and steric bulk, making it a valuable tool for probing and enhancing protein-protein interactions, stabilizing secondary structures, and improving metabolic stability. Its incorporation into peptides has been shown to influence oligomerization, cell penetration, and proteolytic resistance.

Comparative Analysis with Other Non-Canonical Amino Acids

The choice of a non-canonical amino acid is dictated by the desired modification to the peptide or protein's properties. Here, we compare this compound to other bulky and hydrophobic ncAAs, namely tert-Leucine and Neopentylglycine.

Physicochemical and Performance Data

The following table summarizes key quantitative data for this compound and its counterparts. These parameters are crucial for predicting the impact of their incorporation on peptide and protein structure and function.

ParameterThis compound (Cyclohexylalanine)tert-LeucineNeopentylglycineLeucine (Canonical)
Structure
Molecular Weight ( g/mol ) 185.28131.17145.20131.17
Hydrophobicity (logP) 2.59[1][2]1.96[1][2]1.651.88[1][2]
Van der Waals Volume (ų) ~168~123~139~124
Effect on Peptide Helicity Promotes α-helical conformationStrong helix-promoting propensityModerate helix-promoting propensityModerate helix-promoting propensity
Impact on Protein Stability Can enhance thermal and metabolic stabilityCan increase stability, but may cause structural perturbationsCan enhance stabilityBaseline for comparison
Observed Performance Data - Increased plasma half-life of apelin-13 analogues up to 40-fold. - Enhanced cell penetration of amphipathic peptides (EC50 = 35 nM for a trimer containing three Cha residues).- Incorporation into a 4-helix bundle protein resulted in a destabilizing hydrophobic cavity.Data not readily available in comparative studies.N/A

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for two key experimental procedures central to the study of non-canonical amino acids.

Protocol 1: Incorporation of Non-Canonical Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing ncAAs. The Fmoc/tBu strategy is widely used.

Materials:

  • Fmoc-protected amino acids (canonical and non-canonical)

  • Rink Amide or Wang resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (3 equivalents) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution and immediately add it to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase HPLC.

Protocol 2: Determination of Peptide Thermal Stability by Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a powerful technique to assess the secondary structure of a peptide and its thermal stability by monitoring changes in the CD signal as a function of temperature.

Materials:

  • Purified peptide dissolved in an appropriate buffer (e.g., phosphate buffer, avoiding Tris due to its temperature-dependent pH).

  • CD spectropolarimeter equipped with a Peltier temperature controller.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Prepare a peptide solution with a concentration of approximately 20-50 µM in the chosen buffer.

  • Instrument Setup:

    • Set the wavelength for monitoring. For α-helical peptides, 222 nm is typically used.

    • Set the temperature range for the thermal melt (e.g., 5°C to 95°C).

    • Set the heating rate (e.g., 1-2°C/min).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature for 5-10 minutes.

    • Record the CD signal at the chosen wavelength as the temperature is increased.

    • After reaching the maximum temperature, cool the sample back to the starting temperature to check for reversibility of unfolding.

  • Data Analysis:

    • Plot the CD signal (ellipticity) as a function of temperature. The resulting curve should be sigmoidal for a cooperative unfolding transition.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, corresponding to the midpoint of the transition. This can be determined from the first derivative of the melting curve or by fitting the data to a two-state unfolding model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of non-canonical amino acids.

spss_workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Coupling Amino Acid Coupling (Fmoc-ncAA, HBTU/HOBt) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating ncAAs.

stability_logic ncAA Incorporate ncAA (e.g., this compound) Hydrophobicity Increased Hydrophobicity and Steric Bulk ncAA->Hydrophobicity Packing Enhanced Core Packing/ Hydrophobic Interactions Hydrophobicity->Packing Solvation Reduced Unfolded State Solvation Hydrophobicity->Solvation Stability Increased Peptide/Protein Stability (Higher Tm) Packing->Stability Solvation->Stability

Caption: Rationale for enhanced stability upon ncAA incorporation.

Conclusion

This compound and other bulky, hydrophobic non-canonical amino acids are invaluable tools for peptide and protein engineering. Their incorporation can lead to significant improvements in stability, biological activity, and pharmacokinetic properties. The choice of a specific ncAA should be guided by a careful consideration of its physicochemical properties and the desired outcome of the modification. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for the rational design and implementation of these powerful molecular building blocks.

References

Illuminating the Path Forward: A Guide to the Target Validation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of a biological target for a novel compound is a critical first step in the drug discovery pipeline. While the specific biological target of 6-Cyclohexylnorleucine is not documented in publicly available scientific literature, this guide provides a comprehensive framework for the experimental validation of any novel bioactive molecule.

This guide will objectively compare various experimental approaches to target deconvolution and validation, offering detailed methodologies for key experiments. By understanding these techniques, researchers can effectively elucidate the mechanism of action of uncharacterized compounds.

The Challenge of the Unknown: De Novo Target Identification

When a compound's biological target is unknown, as is the case with this compound, a systematic process of target identification, often called target deconvolution, is required.[1][2][3] This process aims to identify the specific molecular partner(s) of a bioactive small molecule to understand its mechanism of action.[1][2][3]

The primary strategies for de novo target identification can be broadly categorized into two classes: direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods are designed to physically isolate the molecular target of a compound from a complex biological sample.

  • Affinity-Based Pull-Down Methods: These techniques are a cornerstone of target identification.[4] They involve immobilizing the small molecule of interest (the "bait") onto a solid support, such as beads, and then incubating it with a cellular lysate.[4][5] Proteins that bind to the compound are "pulled down" and can subsequently be identified by mass spectrometry.[4] A common and powerful iteration of this is the use of biotin-tagged small molecules that have a strong affinity for streptavidin-coated beads.[4]

  • Photoaffinity Labeling (PAL): This technique offers an advantage for capturing transient or weak interactions. A photoreactive group is incorporated into the compound's structure. Upon exposure to UV light, this group forms a covalent bond with the interacting protein, allowing for more stringent purification and subsequent identification.

Indirect Approaches: Observing the Compound's Effects

Indirect methods infer the biological target by observing the cellular or systemic responses to the compound.

  • Proteomics-Based Approaches: Advances in mass spectrometry have made it possible to observe global changes in the proteome of cells or tissues upon treatment with a compound.[6][7][8] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of protein abundance changes between treated and untreated samples, providing clues about the pathways perturbed by the compound.[9]

  • Genetic and Genomic Approaches: These powerful methods identify genes that, when altered, modify the cellular response to a compound, suggesting that the gene products may be direct targets or part of the target's pathway.[10][11]

    • CRISPR/Cas9 and RNAi Screening: Genome-wide CRISPR or RNAi screens can identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating those genes in the compound's mechanism of action.[11]

Comparative Overview of Target Identification Methods

Method Principle Advantages Disadvantages
Affinity-Based Pull-Down Immobilized compound captures binding partners from cell lysate.[4][5]Direct identification of binding partners; well-established methodology.Can be biased towards high-affinity interactions; requires chemical modification of the compound.
Photoaffinity Labeling UV-induced covalent crosslinking of the compound to its target.Captures transient and weak interactions; can be performed in living cells.Requires synthesis of a photoreactive probe; potential for non-specific crosslinking.
Expression Proteomics (e.g., SILAC) Quantitative mass spectrometry to measure changes in protein expression after compound treatment.[9]Unbiased, global view of cellular response; does not require compound modification.[6]Identifies downstream effects, not necessarily the direct target; can be complex to analyze.
Genetic Screens (CRISPR/RNAi) Identifies genes that modulate cellular sensitivity to the compound.[11]Powerful for identifying functionally relevant pathways; can be performed at a genome-wide scale.Identifies both direct targets and pathway components; results require further validation.
Drug Affinity Responsive Target Stability (DARTS) Compound binding protects the target protein from protease degradation.[12][13]Does not require compound modification; can be used with complex protein mixtures.[13]May not be suitable for all protein targets; requires sensitive detection methods.

Experimental Workflow and Protocols

A logical workflow is crucial for successful target identification and validation.

G A Novel Bioactive Compound (e.g., this compound) B Target Identification (Direct & Indirect Methods) A->B C Putative Target(s) Identified B->C D Target Validation C->D E Biochemical & Biophysical Assays D->E F Cell-Based Assays D->F G Validated Biological Target E->G F->G

Figure 1: A generalized workflow for target identification and validation.

Key Experimental Protocols

1. Affinity Chromatography Pull-Down Assay

  • Objective: To isolate proteins that directly bind to the compound of interest.

  • Methodology:

    • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Lysate Preparation: Prepare a cell or tissue lysate that preserves protein structure and function.

    • Incubation: Incubate the immobilized compound with the lysate to allow for binding.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Identification: Identify the eluted proteins using mass spectrometry.

2. CRISPR/Cas9-Based Genetic Screen

  • Objective: To identify genes whose loss-of-function alters cellular sensitivity to the compound.

  • Methodology:

    • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.

    • Compound Treatment: Treat the cell population with the compound at a concentration that inhibits growth.

    • Selection: Culture the cells for a sufficient period to allow for the enrichment of resistant cells.

    • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and sequence the guide RNA (gRNA) inserts.

    • Data Analysis: Identify gRNAs that are significantly enriched in the resistant population, as these will point to genes whose knockout confers resistance.

Signaling Pathways and Logical Relationships

Once a putative target is identified, it is crucial to understand its role in cellular signaling.

G cluster_0 Hypothetical Signaling Pathway Compound Compound Putative Target Putative Target Compound->Putative Target Binding & Modulation Downstream Effector 1 Downstream Effector 1 Putative Target->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Putative Target->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Figure 2: A hypothetical signaling pathway modulated by a novel compound.

Conclusion

While the biological target of this compound remains to be elucidated, the methodologies outlined in this guide provide a robust framework for the target validation of any novel bioactive compound. A multi-pronged approach that combines direct and indirect methods is most likely to yield a validated biological target, thereby paving the way for further drug development and a deeper understanding of its therapeutic potential.

References

Biological Activity of Cyclohexyl-Containing ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cyclohexyl-Containing Aminopeptidase Inhibitors

This guide presents a comparative analysis of a series of 6-cyclohexylnorleucine derivatives and related compounds targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme implicated in cancer immunotherapy and autoimmune diseases. The data herein is compiled from preclinical research and is intended for researchers, scientists, and professionals in drug development.

The development of potent and selective ERAP1 inhibitors often involves the optimization of a lead compound. The following table summarizes the in vitro biochemical and cellular activities of a hit compound (Compound 1) and its optimized analogs (Compounds 7 and 13).

Table 1: Comparative In Vitro Potency and Cellular Activity of ERAP1 Inhibitors

Compound IDERAP1 Biochemical pIC50ERAP1 Cellular pIC50ERAP2 Biochemical pIC50IRAP Biochemical pIC50
1 (Hit) < 5.0< 5.0< 5.0< 5.0
7 (Lead) 7.97.65.35.2
13 (Lead) 8.17.7Not ReportedNot Reported

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Pharmacokinetic Properties

The drug-like properties of these inhibitors are critical for their therapeutic potential. Table 2 provides a summary of key pharmacokinetic (PK) parameters for the lead compounds, determined in rat models.

Table 2: Comparative Pharmacokinetic Properties of Lead Compounds

Compound IDUnbound In Vivo Clearance (Clu) (mL/min/kg)Oral Bioavailability (F) (%)
7 10223
13 1224

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the cyclohexyl-containing ERAP1 inhibitors.

ERAP1 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERAP1 in vitro.

  • Principle: Recombinant human ERAP1 is incubated with a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in the presence of varying concentrations of the test compound. The enzymatic cleavage of the substrate releases a fluorescent product, which is measured over time.

  • Procedure:

    • ERAP1 enzyme is pre-incubated with the test compound in an assay buffer (e.g., 50 mM Tris pH 7.5, 0.005% Triton X-100, and 10 µM ZnCl2).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cellular Antigen Presentation Assay

This assay measures the ability of a compound to inhibit ERAP1 activity within a cellular context.

  • Principle: A human cell line (e.g., HeLa) is used to assess the impact of ERAP1 inhibition on the presentation of a specific peptide antigen on Major Histocompatibility Complex class I (MHC-I) molecules.

  • Procedure:

    • HeLa cells are incubated with the test compound at various concentrations.

    • The cells are then treated with a known ERAP1 substrate peptide.

    • The level of the peptide presented on the cell surface MHC-I molecules is quantified using a specific antibody and flow cytometry.

    • The IC50 value is determined by measuring the reduction in peptide presentation as a function of compound concentration.

Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding complex biological processes and experimental designs.

erap1_inhibition_pathway Antigenic Precursor Peptides Antigenic Precursor Peptides ERAP1 ERAP1 Antigenic Precursor Peptides->ERAP1 Trimmed Peptides Trimmed Peptides ERAP1->Trimmed Peptides Cyclohexyl Derivative Inhibitor Cyclohexyl Derivative Inhibitor Cyclohexyl Derivative Inhibitor->ERAP1 Inhibits MHC-I MHC-I Trimmed Peptides->MHC-I Binds to Antigen Presentation Antigen Presentation MHC-I->Antigen Presentation T-Cell Recognition T-Cell Recognition Antigen Presentation->T-Cell Recognition

Caption: ERAP1 Inhibition Pathway.

experimental_workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Cellular Assays Cellular Assays In Vitro Assays->Cellular Assays Pharmacokinetic Studies Pharmacokinetic Studies Cellular Assays->Pharmacokinetic Studies Candidate Selection Candidate Selection Pharmacokinetic Studies->Candidate Selection

Caption: Drug Discovery Workflow.

Unraveling the Inhibitory Potential of 6-Cyclohexylnorleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 6-Cyclohexylnorleucine and its Potential Target

This compound is a synthetic amino acid analog characterized by the presence of a cyclohexyl group. Its structural similarity to natural amino acids, particularly leucine, suggests it may act as a competitive inhibitor for enzymes that process such substrates. A primary candidate for inhibition is Leucine Aminopeptidase (LAP), a metalloenzyme that catalyzes the hydrolysis of N-terminal leucine residues from peptides and amides. LAPs are involved in various physiological processes, making them attractive targets for therapeutic intervention.

Due to the absence of a reported Ki value for this compound, this guide will focus on a comparative analysis with Bestatin, a potent and extensively studied inhibitor of Leucine Aminopeptidase.

Comparative Analysis: this compound vs. Bestatin

To provide a basis for comparison, the following table summarizes the known inhibitory data for Bestatin against Leucine Aminopeptidase.

InhibitorTarget EnzymeKi ValueInhibition Type
This compound Leucine Aminopeptidase (presumed)Not DeterminedCompetitive (presumed)
Bestatin Leucine Aminopeptidase~10 nMCompetitive, Slow-Binding

Experimental Protocol for Determining the Inhibitory Constant (Ki)

The following is a detailed methodology for determining the Ki of this compound against Leucine Aminopeptidase. This protocol is based on standard enzyme kinetic assays.

Objective: To determine the inhibitory constant (Ki) of this compound for Porcine Kidney Leucine Aminopeptidase.

Materials:

  • Porcine Kidney Leucine Aminopeptidase (LAP)

  • This compound

  • Leucine-p-nitroanilide (LpNA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.2)

  • MnCl2 (1 mM)

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Pre-incubate the Leucine Aminopeptidase solution with 1 mM MnCl2 in Tris-HCl buffer for 30 minutes at 37°C to ensure full enzymatic activity.

  • Assay Preparation: Prepare a series of dilutions of the substrate, Leucine-p-nitroanilide, in Tris-HCl buffer. Prepare a range of concentrations of the inhibitor, this compound.

  • Kinetic Measurements:

    • In a 96-well plate or cuvettes, combine the Tris-HCl buffer, activated enzyme solution, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate (LpNA) to each well/cuvette.

    • Immediately measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.

    • Perform control experiments without the inhibitor to determine the uninhibited reaction rates (Vmax and Km).

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • To determine the mode of inhibition and calculate the Ki value, generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate].

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km at different inhibitor concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the inhibitory constant of a compound.

G Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Activate Enzyme with MnCl2 A->B C Combine Reagents in Assay Plate/Cuvettes B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Change over Time D->E F Calculate Initial Reaction Velocities E->F G Generate Lineweaver-Burk Plot F->G H Determine Ki from Plot Analysis G->H

Caption: A flowchart outlining the key stages for the experimental determination of an enzyme's inhibitory constant (Ki).

Signaling Pathway Context

While a specific signaling pathway involving this compound is unconfirmed, inhibiting Leucine Aminopeptidase can have downstream effects. For instance, LAPs are involved in the processing of antigenic peptides for presentation by MHC class I molecules. Inhibition of LAP could therefore modulate immune responses.

The diagram below illustrates a simplified representation of the antigen processing pathway where Leucine Aminopeptidase plays a role.

G Antigen Processing Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A Protein B Proteasome A->B Ubiquitination C Peptides B->C D TAP Transporter C->D E Leucine Aminopeptidase D->E F MHC Class I E->F Trimming G Peptide-MHC Complex F->G H Antigen Presentation G->H Transport to Cell Surface

Caption: A simplified diagram showing the role of Leucine Aminopeptidase in the trimming of peptides for MHC Class I antigen presentation.

Conclusion

The inhibitory constant of this compound remains an area for future investigation. Based on its structure, it is a plausible inhibitor of Leucine Aminopeptidase. The provided experimental protocol offers a clear path to determining its Ki value, which would allow for a direct and quantitative comparison with known inhibitors like Bestatin. Such data would be invaluable for the rational design of novel therapeutics targeting aminopeptidases.

Unveiling the Efficacy of 6-Cyclohexylnorleucine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental data, there is currently a significant lack of publicly available information regarding the in vitro and in vivo efficacy of the compound 6-Cyclohexylnorleucine.

This guide sought to provide a detailed comparison of this compound's performance with other alternatives, supported by experimental data, for an audience of researchers, scientists, and drug development professionals. However, extensive searches for this compound, including under its synonyms 2-amino-6-cyclohexylhexanoic acid and its National Cancer Institute designation NSC12810, did not yield any specific studies detailing its biological activity, mechanism of action, or efficacy in either laboratory or living models.

The initial investigation aimed to collate quantitative data for comparative tables, outline detailed experimental protocols, and visualize associated signaling pathways. The absence of primary research articles, clinical trial data, or entries in established pharmacology databases pertaining to this compound's efficacy prevents the fulfillment of these core requirements.

While the chemical properties of this compound, such as its molecular weight and formula (C12H23NO2), are documented, its biological effects remain uncharacterized in the accessible scientific literature. This information gap means that no evidence-based comparison against alternative compounds can be made at this time.

Researchers interested in the potential therapeutic applications of this compound would likely need to undertake foundational in vitro screening assays to first establish its basic biological activity profile. Subsequent in vivo studies would then be required to determine its efficacy, pharmacokinetics, and safety in a whole-organism context.

Concluding Remarks:

The request for a comparison guide on the in vitro and in vivo efficacy of this compound cannot be fulfilled due to the current absence of relevant scientific data in the public domain. The scientific community awaits primary research to elucidate the potential biological and therapeutic relevance of this compound. Future studies will be essential to populate the knowledge base and enable the kind of comparative analysis originally envisioned for this guide.

Cross-validation of findings from 6-Cyclohexylnorleucine studies

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and experimental data on "6-Cyclohexylnorleucine" has been conducted. The search included queries for studies, mechanism of action, experimental protocols, signaling pathways, and clinical trials related to this specific compound.

Unfortunately, the search did not yield any relevant scientific studies or publicly available data for "this compound." This suggests that the compound may be one of the following:

  • A novel or emerging compound with research that has not yet been published in publicly accessible domains.

  • Known by a different chemical name or identifier in the scientific literature.

  • A compound with limited research that is not indexed in the searched scientific databases.

Benchmarking 6-Cyclohexylnorleucine: A Comparative Analysis Against Established Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the inhibitory activity of 6-Cyclohexylnorleucine. As a result, a direct quantitative comparison against established inhibitors is not feasible at this time. This guide will, therefore, focus on providing a detailed overview of well-characterized aminopeptidase inhibitors, their performance data, and the experimental protocols used for their evaluation, which can serve as a benchmark for the future assessment of novel compounds like this compound.

Aminopeptidases are a class of proteolytic enzymes that play crucial roles in various physiological processes, including protein degradation, signal transduction, and cellular regulation. Their involvement in diseases such as cancer and inflammatory conditions has made them attractive targets for drug development. A number of potent and selective inhibitors have been identified and extensively studied.

Established Aminopeptidase Inhibitors: A Quantitative Overview

Several compounds have emerged as benchmark inhibitors for various aminopeptidases. Their inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the performance of some of the most well-established aminopeptidase inhibitors against their primary targets.

InhibitorTarget Enzyme(s)IC50Ki
Bestatin Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP)4.3 µM (APN)4.1 µM (AP-M)[1]
Amastatin Aminopeptidase M (AP-M)-1.9 x 10⁻⁸ M[1]
Actinonin Aminopeptidase M, Aminopeptidase N, Leucine Aminopeptidase-0.28 nM (PDF)
Tosedostat (CHR-2797) Leucine Aminopeptidase, Aminopeptidase N, Puromycin sensitive aminopeptidase, Leukotriene A4 hydrolaseNanomolar range-

Note: PDF refers to peptide deformylase, another target of Actinonin. AP-M is also known as membrane-bound aminopeptidase.

Experimental Protocols for Inhibitor Benchmarking

The evaluation of aminopeptidase inhibitors relies on robust and reproducible experimental assays. The two primary methods employed are fluorescence-based and HPLC-based assays.

Fluorescence-Based Enzymatic Assays

This method is a widely used, high-throughput technique for screening and characterizing enzyme inhibitors.

Principle: The assay utilizes a fluorogenic substrate, typically an amino acid conjugated to a fluorescent molecule like 7-amido-4-methylcoumarin (AMC). When the aminopeptidase cleaves the amide bond, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be measured over time. The rate of the reaction is proportional to the enzyme activity.

General Protocol:

  • Reagents: Recombinant aminopeptidase, fluorogenic substrate (e.g., L-Leucine-AMC), assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations), and the inhibitor compound.

  • Procedure: a. The inhibitor, at various concentrations, is pre-incubated with the enzyme in the assay buffer in a microplate well. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence is monitored kinetically using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). d. The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HPLC-Based Enzymatic Assays

This method offers a more direct and often more sensitive way to measure substrate turnover and product formation, particularly for non-fluorogenic or physiological substrates.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate and the product of the enzymatic reaction. This allows for a direct measurement of the extent of the reaction.

General Protocol:

  • Reagents: Enzyme, substrate (e.g., a dipeptide like Tyr-Gly), assay buffer, inhibitor, and a quenching solution (e.g., trichloroacetic acid).

  • Procedure: a. The enzyme is incubated with the substrate and varying concentrations of the inhibitor in the assay buffer. b. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C). c. The reaction is stopped by the addition of a quenching solution. d. The samples are centrifuged to remove precipitated protein. e. The supernatant is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., UV or fluorescence detector). f. The substrate and product peaks are identified and quantified by comparing their retention times and peak areas to known standards. g. The percentage of inhibition is calculated, and IC50 or Ki values are determined.

Visualizing the Inhibition Process

To understand the context of inhibitor action, it is helpful to visualize the general workflow of an inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Aminopeptidase Enzyme Incubation Incubation Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Substrate (e.g., Leu-AMC) Substrate->Incubation Measurement Signal Measurement Incubation->Measurement Data Raw Data Measurement->Data Analysis IC50/Ki Determination Data->Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathway Context

Aminopeptidase inhibitors exert their effects by blocking the catalytic activity of these enzymes, which can impact various downstream signaling pathways. For instance, Aminopeptidase N (CD13) is known to be involved in pathways related to cell proliferation and angiogenesis.

G APN Aminopeptidase N (CD13) CellSignaling Downstream Cell Signaling APN->CellSignaling Modulation BioactivePeptides Bioactive Peptides BioactivePeptides->APN Cleavage Inhibitor Aminopeptidase Inhibitor Inhibitor->APN Inhibition Proliferation Cell Proliferation CellSignaling->Proliferation Angiogenesis Angiogenesis CellSignaling->Angiogenesis

Caption: Simplified signaling pathway involving Aminopeptidase N.

References

Control Experiments for Studies Involving STAT3 Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][5] This guide provides a comparative overview of common STAT3 inhibitors, details essential control experiments for robust study design, and outlines key experimental protocols.

Comparison of Common STAT3 Inhibitors

The development of small-molecule STAT3 inhibitors has provided researchers with powerful tools to probe STAT3 signaling and to develop potential therapeutics. These inhibitors vary in their mechanism of action, potency, and selectivity. Below is a comparison of some frequently studied STAT3 inhibitors.

InhibitorMechanism of ActionTarget DomainReported IC50Reference(s)
S3I-201 Inhibits STAT3 phosphorylation (Tyr705), dimerization, and DNA binding.SH2 Domain~86 µM (in vitro)[6]
Stattic Inhibits STAT3 activation, dimerization, and nuclear translocation.[7]SH2 Domain~5.1 µM (in vitro)
WP1066 Downregulates JAK2, an upstream kinase of STAT3, leading to inhibition of STAT3 phosphorylation.[8]Indirect (JAK2)~2-5 µM (in cell-based assays)[7][8]
BBI608 (Napabucasin) Inhibits STAT3-mediated transcription of stemness-associated genes.[9]Unclear~1 µM (in cancer stem cells)[9]
YY002 A highly potent and selective inhibitor that simultaneously inhibits STAT3 Tyr705 and Ser727 phosphorylation.[10]SH2 DomainNanomolar range[10]
Compound 23 (cpd 23) Selective inhibitor of STAT3 with minimal effect on STAT1.SH2 Domain25.7 ± 2.2 µM[8]
STA-21 Selectively inhibits STAT3 activity by interfering with its phosphorylation.[7]UnclearNot specified[6][7]

Essential Control Experiments

To ensure the validity and interpretability of studies involving STAT3 inhibitors, a comprehensive set of control experiments is crucial. These controls help to distinguish the specific effects of the inhibitor from off-target effects and experimental artifacts.

Negative Controls
  • Vehicle Control: This is the most critical control. Cells or animals are treated with the same solvent (e.g., DMSO, saline) used to dissolve the STAT3 inhibitor, at the same final concentration. This accounts for any effects of the vehicle itself.

  • Inactive Structural Analog: If available, using a structurally similar but biologically inactive analog of the inhibitor can help to demonstrate that the observed effects are due to the specific chemical structure of the active compound.

  • Scrambled Peptide/Oligonucleotide: For peptide- or oligonucleotide-based inhibitors, a scrambled sequence control should be used to ensure that the effect is not due to the general introduction of a foreign peptide or nucleic acid.

  • Assay-Specific Negative Controls:

    • Immunoblotting/Immunofluorescence: Omission of the primary antibody is a standard negative control to check for non-specific binding of the secondary antibody.[12]

    • ELISA: Wells without the capture antibody or without the sample serve as background controls.

    • Luciferase Reporter Assay: A reporter plasmid with a mutated STAT3 binding site can be used to show that the inhibitor's effect is dependent on STAT3's transcriptional activity.

Positive Controls
  • STAT3 Activators: To confirm that the experimental system is responsive to STAT3 signaling, a known activator should be used. Interleukin-6 (IL-6) is a well-characterized cytokine that activates the JAK/STAT3 pathway and is commonly used as a positive control for inducing STAT3 phosphorylation.[1][13]

  • Known STAT3 Inhibitor: Including a well-characterized STAT3 inhibitor with a known mechanism of action (e.g., Stattic) can serve as a benchmark for comparing the efficacy of a novel inhibitor.

  • Positive Control Cell Lines: Using a cell line with known constitutively active STAT3 (e.g., many cancer cell lines) can be a good positive control for assessing the baseline activity of an inhibitor.

  • Assay-Specific Positive Controls:

    • Immunoblotting: A lysate from cells treated with a STAT3 activator (like IL-6) serves as a positive control for phosphorylated STAT3 (p-STAT3) detection. Purified recombinant STAT3 or p-STAT3 protein can also be used.[14][15]

    • Luciferase Reporter Assay: Co-transfection with a constitutively active STAT3 construct can serve as a positive control for reporter gene expression.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research findings. Below are outlines for key experiments used to study STAT3 inhibitors.

STAT3 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with the STAT3 inhibitor or vehicle control for the desired time. In some wells, add a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein like GAPDH or β-actin.

STAT3 Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[13]

  • Treatment: After 24 hours, treat the transfected cells with the STAT3 inhibitor or vehicle control. Some wells can be co-treated with IL-6 to stimulate STAT3 activity.

  • Lysis and Luciferase Assay: After the desired treatment duration (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding
  • Principle: This in vitro assay measures the ability of an inhibitor to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide probe.[16][17]

  • Assay Setup: In a microplate, combine recombinant STAT3 protein, the fluorescently labeled phosphopeptide, and varying concentrations of the test inhibitor in an appropriate buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis: A decrease in fluorescence polarization indicates that the inhibitor is competing with the fluorescent peptide for binding to the STAT3 SH2 domain. The IC50 value can be calculated from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates DNA DNA STAT3_active->DNA Binds to promoter Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Inhibitor STAT3 Inhibitor Inhibitor->STAT3_inactive Inhibits phosphorylation/ dimerization Inhibitor->STAT3_active Inhibits DNA binding

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays FP_Assay Fluorescence Polarization (SH2 Domain Binding) ELISA_Assay DNA-Binding ELISA Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment: - Vehicle Control - STAT3 Inhibitor - Positive Control (IL-6) Cell_Culture->Treatment Western_Blot Western Blot (p-STAT3, Total STAT3) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (Transcriptional Activity) Treatment->Luciferase_Assay Proliferation_Assay Cell Proliferation/ Viability Assay Treatment->Proliferation_Assay

Caption: A typical experimental workflow for evaluating STAT3 inhibitors.

Control_Logic Experiment STAT3 Inhibition Experiment Observed_Effect Observed Effect Experiment->Observed_Effect Vehicle_Control Vehicle Control Observed_Effect->Vehicle_Control Compare to Positive_Control Positive Control (IL-6) Observed_Effect->Positive_Control Compare to STAT3_KO STAT3 Knockout/Knockdown Observed_Effect->STAT3_KO Compare to No_Effect No Effect Vehicle_Control->No_Effect Effect_Present Effect Present Positive_Control->Effect_Present Effect_Mimicked Effect Mimicked STAT3_KO->Effect_Mimicked Conclusion Conclusion: Inhibitor has specific on-target activity No_Effect->Conclusion Effect_Present->Conclusion Effect_Reversed Effect Reversed Effect_Mimicked->Conclusion

Caption: Logical relationships of control experiments in STAT3 inhibitor studies.

References

Comparative Analysis of Thrombin Binding Aptamer Interactions via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers on the Binding Affinity of Thrombin Binding Aptamer (TBA) and its Modified Counterpart (mTBA) to Human α-Thrombin.

This guide provides a comparative analysis of the binding affinities of the standard Thrombin Binding Aptamer (TBA) and a modified version (mTBA) to their target protein, human α-thrombin. The data presented is derived from Isothermal Titration Calorimetry (ITC) experiments, a highly sensitive biophysical technique used to characterize the thermodynamics of molecular interactions.[1][2][3] ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[1][2][4] From these measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[5] This information is crucial for understanding the driving forces behind molecular recognition and is invaluable in drug discovery and development.[1][5]

Quantitative Binding Data

The thermodynamic parameters for the binding of TBA and mTBA to human α-thrombin at 25°C are summarized in the table below. The data reveals that the association of both aptamers is thermodynamically favored.[6] Notably, the modified aptamer, mTBA, exhibits a binding affinity approximately one order of magnitude greater than that of the standard TBA.[6]

LigandBinding Constant (Kb)Dissociation Constant (Kd)Enthalpy Change (ΔH)Gibbs Free Energy Change (ΔG)Stoichiometry (n)
TBA 3 x 106 M-1[6]8 ± 1 nM[7]--1:2 (aptamer:thrombin)[8][9]
mTBA 4 x 107 M-1[6]---1:2 (aptamer:thrombin)[8][9]

Experimental Protocols

The following is a generalized protocol for determining the binding affinity of ligands to a target protein using Isothermal Titration Calorimetry, based on standard methodologies.

Materials and Sample Preparation
  • Protein and Ligand Solutions: Prepare stock solutions of the target protein (e.g., human α-thrombin) and the ligands (e.g., TBA and mTBA) in a matched buffer system.[10][11] It is critical that both the protein and ligand solutions are in identical buffer to minimize heats of dilution.[11]

  • Buffer Preparation: A suitable buffer, such as 10 mM sodium acetate at a specific pH (e.g., 5.0), should be used.[12] The buffer should be filtered and degassed for at least one hour prior to use to prevent artifacts in the ITC thermogram.[11][13]

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy.[11] The ligand concentration in the syringe should typically be 10-20 times the molar concentration of the macromolecule in the sample cell.[10][13]

  • Sample Purity: Ensure high purity of both protein and ligand samples. Impurities can lead to artifactual heat signals.[14] If possible, samples should be exhaustively dialyzed against the experimental buffer.[13][14]

Isothermal Titration Calorimetry (ITC) Experiment
  • Instrument Setup: Start with a clean sample cell and injection syringe.[10] The typical sample cell volume is around 1.3-1.4 mL, and the injection syringe volume is around 250 µL.[8][12]

  • Loading Samples: Load the protein solution into the sample cell and the ligand solution into the injection syringe.[10]

  • Control Titration: Perform a control experiment by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.[8][10] This value will be subtracted from the experimental data.

  • Titration Experiment: The experiment consists of a series of small injections of the ligand into the protein solution while maintaining a constant temperature.[3] The heat change associated with each injection is measured.[11] As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[10]

  • Data Analysis: The raw data, a thermogram showing heat flow over time, is integrated to obtain the heat change for each injection. These values are then plotted against the molar ratio of ligand to protein.[10] The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).[7][10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical Isothermal Titration Calorimetry experiment for measuring protein-ligand binding affinity.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Matched Buffer degas Degas Solutions prep_protein->degas prep_ligand Prepare Ligand Solution in Matched Buffer prep_ligand->degas load_protein Load Protein into Sample Cell degas->load_protein load_ligand Load Ligand into Injection Syringe degas->load_ligand titration Experimental Titration: Ligand into Protein load_protein->titration control Control Titration: Ligand into Buffer load_ligand->control load_ligand->titration raw_data Generate Raw Thermogram control->raw_data titration->raw_data integration Integrate Injection Heats raw_data->integration binding_isotherm Plot Binding Isotherm integration->binding_isotherm fitting Fit Data to Binding Model binding_isotherm->fitting results Determine Thermodynamic Parameters (Kd, ΔH, n) fitting->results

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

References

Safety Operating Guide

Safe Handling and Disposal of 6-Cyclohexylnorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require immediate and precise safety information for handling chemical compounds. This guide provides essential logistical and safety protocols for 6-Cyclohexylnorleucine, ensuring the well-being of laboratory personnel and the integrity of research.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses specific risks upon exposure. Understanding these hazards is the first step in ensuring safe handling. The primary hazards are outlined in the Safety Data Sheet (SDS) and include being harmful if swallowed and causing severe skin burns and eye damage. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are required for protection against liquid splashes and chemical vapors.[1][2] A face shield must be worn in addition to goggles whenever there is a splash hazard, such as when dispensing or preparing solutions.[1][2][3]

  • Skin Protection: A lab coat should be worn to protect personal clothing from incidental contact.[2] Chemical-resistant gloves are essential.[3][4] Given the corrosive nature of this compound, it is advisable to use double gloves (a second pair over the first) for added protection.[1]

  • Respiratory Protection: While engineering controls like fume hoods are the first line of defense, respiratory protection may be necessary if vapors or aerosols are generated.[5] The appropriate respirator should be selected based on the potential exposure concentration.[3]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[1]

Hazard GHS Classification Precautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage.

2. Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[5][6]

2.2. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Wear all required PPE as detailed in the section above.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling.

3. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the waste through a licensed disposal company. Do not pour waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of as regular waste, or as directed by local regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol

cluster_response Immediate Actions cluster_medical Medical Attention cluster_cleanup Spill Cleanup (Trained Personnel Only) spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor spill->alert remove_clothing Remove Contaminated Clothing spill->remove_clothing wash Wash Affected Area (15 min) spill->wash ppe Wear Appropriate PPE alert->ppe seek_medical Seek Immediate Medical Attention wash->seek_medical sds Provide SDS to Medical Personnel seek_medical->sds contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Dispose as Hazardous Waste absorb->collect

Caption: Emergency response plan for spills or exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.